Product packaging for 5-METHYLBENZOFURAZAN-1-OXIDE(Cat. No.:CAS No. 19164-41-1)

5-METHYLBENZOFURAZAN-1-OXIDE

Cat. No.: B090925
CAS No.: 19164-41-1
M. Wt: 150.13 g/mol
InChI Key: HCWVKDOCXDWFEH-UHFFFAOYSA-N
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Description

5-Methylbenzofurazan-1-oxide is a specialized benzofurazan derivative, recognized for its role as a key chemical intermediate and functional scaffold in advanced research and development . Benzofuran and benzofurazan cores are privileged structures in medicinal chemistry due to their versatile pharmacological potential and presence in numerous biologically active compounds . This methyl-substituted N-oxide derivative is particularly valuable in synthetic chemistry, where it can be utilized to construct more complex molecular architectures. Its structure makes it a compound of interest for applications in material science and in the development of novel substances for technological and investigative purposes . Researchers employ this compound strictly within a laboratory setting, leveraging its unique properties to explore new chemical spaces and develop innovative solutions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B090925 5-METHYLBENZOFURAZAN-1-OXIDE CAS No. 19164-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium
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InChI

InChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWVKDOCXDWFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50172701
Record name Benzofurazan, 5-methyl-, 1-oxide
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Molecular Weight

150.13 g/mol
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CAS No.

19164-41-1
Record name Benzofurazan, 5-methyl-, 1-oxide
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Record name 5-Methylbenzofuroxan
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Record name 5-methyl-2,1,3-benzoxadiazol-1-ium-1-olate
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Record name 5-METHYLBENZOFURAZAN 1-OXIDE
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Foundational & Exploratory

what is the chemical structure of 5-METHYLBENZOFURAZAN-1-OXIDE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of 5-Methylbenzofurazan-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound. This document consolidates key data, including its chemical identifiers, physicochemical properties, and structural features, presented in a clear and accessible format.

Introduction

This compound, also known by its synonym 5-Methylbenzofuroxan, is a heterocyclic aromatic compound.[1][2] It belongs to the benzofurazan class of molecules, which are characterized by a fused benzene and furazan ring system. The "-1-oxide" suffix indicates the presence of an N-oxide functional group, which significantly influences the electronic properties and reactivity of the molecule. Understanding the precise chemical structure of this compound is fundamental for its application in chemical synthesis and drug design.

Chemical Structure and Identification

The chemical structure of this compound is based on a bicyclic benzofurazan core. A methyl group is substituted at the 5-position of the benzene ring, and an oxygen atom is bonded to one of the nitrogen atoms in the furazan ring, forming an N-oxide.

The molecular structure can be represented in multiple ways, including the IUPAC International Chemical Identifier (InChI), the Simplified Molecular-Input Line-Entry System (SMILES), and a 2D structural diagram.

  • Chemical Formula: C₇H₆N₂O₂[1][2]

  • CAS Registry Number: 19164-41-1[1][2]

  • IUPAC Standard InChI: InChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3[1][3]

  • IUPAC Standard InChIKey: HCWVKDOCXDWFEH-UHFFFAOYSA-N[1][3]

  • SMILES: Cc1ccc2c(c1)no[n+]2[O-][2]

Synonyms and Nomenclature Relationship

The compound is known by several names, which are often used interchangeably in the literature. The relationship between these names is illustrated below.

synonyms This compound This compound 5-Methylbenzofuroxan 5-Methylbenzofuroxan This compound->5-Methylbenzofuroxan 5-Methylbenzofurazan N-oxide 5-Methylbenzofurazan N-oxide This compound->5-Methylbenzofurazan N-oxide 5-Methylbenzofurazan oxide 5-Methylbenzofurazan oxide This compound->5-Methylbenzofurazan oxide

Synonym Relationship Diagram

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The thermochemical data is sourced from the NIST Chemistry WebBook and is based on experimental work by Acree, Bott, et al. (1996).[3][4]

PropertyValueSource
Molecular Weight150.1347 g/mol [1]
Enthalpy of Sublimation92.2 ± 1.2 kJ/mol[3][4]
Standard Solid Enthalpy of Combustion-3459.8 ± 1.0 kJ/mol
Solid Phase Enthalpy of Formation29.8 ± 1.3 kJ/mol
Gas Phase Enthalpy of Formation122.0 ± 1.7 kJ/mol

Structural Visualization

The 2D chemical structure of this compound is depicted below, highlighting the key functional groups and the ring numbering system.

2D Structure of this compound

Experimental Protocols

The thermochemical data presented in this guide are based on experimental measurements. For detailed experimental protocols, including the specific methodologies used for combustion calorimetry and sublimation enthalpy determination, readers are advised to consult the original research publication:

  • Acree, W.E., Jr.; Bott, S.G.; Tucker, S.A.; Ribeiro da Silva, M.D.M.C.; Matos, M.A.R.; Pilcher, G., Enthalpies of combustion of 5-methoxybenzofurazan, 5-methoxybenzfurazan-1-oxide, this compound, 5-chlorobenzofurazan-1-oxide, and 4-nitro-benzofurazan-1-oxide: the dissociation enthalpies of the N-O bonds, J. Chem. Thermodyn., 1996, 28, 673-683.[3][4]

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound. The information on its chemical identifiers, physicochemical properties, and structural features is critical for its use in research and development. The provided visualizations and data tables offer a quick reference for scientists and professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Methylbenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-methylbenzofurazan-1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the core synthetic methodology, including a thorough experimental protocol, quantitative data, and a visualization of the synthesis pathway.

Introduction

This compound, also known as 5-methylbenzofuroxan, belongs to the benzofurazan N-oxide class of compounds. These structures are recognized for their diverse chemical reactivity and biological activities, making them valuable scaffolds in drug discovery and development. This guide focuses on the most common and accessible synthetic route to this compound, which involves the oxidative cyclization of a substituted o-nitroaniline precursor.

Primary Synthesis Pathway: Oxidative Cyclization

The most widely employed method for the synthesis of benzofurazan-1-oxides is the oxidative cyclization of the corresponding 2-nitroaniline derivative. In the case of this compound, the readily available starting material is 4-methyl-2-nitroaniline. This transformation is typically achieved using an oxidizing agent, most commonly sodium hypochlorite (NaOCl) in an alkaline medium.

The reaction proceeds via the initial deprotonation of the amino group, followed by an intramolecular cyclization with the nitro group, and subsequent elimination of water to form the benzofurazan-1-oxide ring system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the oxidative cyclization of 4-methyl-2-nitroaniline. The data is adapted from established procedures for analogous compounds and represents typical experimental conditions.[1][2]

ParameterValue
Starting Material 4-Methyl-2-nitroaniline
Reagents Sodium Hypochlorite (NaOCl), Potassium Hydroxide (KOH)
Solvent Ethanol/Water
Reaction Temperature 0-5 °C
Reaction Time 1-2 hours
Typical Yield 80-90%
Product Melting Point 96-98 °C
Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound, adapted from a well-established protocol for the synthesis of the parent benzofurazan oxide.[2]

Materials:

  • 4-Methyl-2-nitroaniline

  • Potassium hydroxide (KOH)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, titrated to determine concentration)

  • Ethanol (95%)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Alkaline Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in 95% ethanol with gentle warming.

  • Dissolution of Starting Material: To the warm alkaline solution, add 4-methyl-2-nitroaniline and stir until it is completely dissolved. The solution will typically develop a deep color.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. It is crucial to maintain this low temperature throughout the addition of the oxidant to minimize side reactions.

  • Oxidative Cyclization: Slowly add the sodium hypochlorite solution dropwise to the cold, stirred reaction mixture. The addition should be controlled to maintain the temperature below 5 °C. A precipitate of this compound will begin to form.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of the Product: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any inorganic salts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthesis pathway and a logical workflow for the experimental procedure.

Synthesis_Pathway Start 4-Methyl-2-nitroaniline Reagents NaOCl, KOH Ethanol/Water, 0-5 °C Start->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_Alkali Dissolve KOH in Ethanol Prep_Start Dissolve 4-Methyl-2-nitroaniline in Alkaline Solution Prep_Alkali->Prep_Start Cooling Cool Mixture to 0-5 °C Prep_Start->Cooling Addition Slowly Add NaOCl Solution Cooling->Addition Stirring Stir for 1-2 hours at 0-5 °C Addition->Stirring Filtration Isolate Product by Vacuum Filtration Stirring->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization

Caption: Experimental Workflow for Synthesis.

Conclusion

This technical guide has outlined the primary and most efficient pathway for the synthesis of this compound. The oxidative cyclization of 4-methyl-2-nitroaniline with sodium hypochlorite provides a reliable and high-yielding route to this valuable heterocyclic compound. The detailed experimental protocol and workflow diagrams serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation of this and related benzofurazan N-oxides for further investigation and application.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylbenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methylbenzofurazan-1-oxide, also known as 5-Methylbenzofuroxan. Aimed at researchers, scientists, and drug development professionals, this document consolidates essential data, outlines relevant experimental methodologies, and visualizes potential biological pathways to facilitate further research and application of this compound.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for its fundamental properties.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O₂[1][2]
Molecular Weight 150.13 g/mol [1]
CAS Number 19164-41-1[1][2]
Appearance Red crystals or bright orange powder[3]
Melting Point 96-98 °C[1]
Boiling Point 263.6 °C at 760 mmHg[1]
Density 1.4 g/cm³[1]
Flash Point 113.2 °C[1]

Table 2: Thermodynamic and Partitioning Properties

PropertyValueUnitSource(s)
Standard Solid Enthalpy of Combustion (ΔcH°solid) -3787.30 ± 1.50kJ/mol[4]
Enthalpy of Formation at Standard Conditions (Gas, ΔfH°gas) 267.40 ± 2.20kJ/mol[4]
Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid) 175.20 ± 1.80kJ/mol[4]
Enthalpy of Sublimation at Standard Conditions (ΔsubH°) 92.20 ± 1.20kJ/mol[4]
Log10 of Water Solubility (log10WS) -8.78 (Calculated)mol/L[4]
Octanol/Water Partition Coefficient (logPoct/wat) 0.770 (Calculated)-[4]
McGowan's Characteristic Volume (McVol) 102.270ml/mol[4]

Experimental Protocols

Due to the limited availability of detailed experimental protocols specifically for this compound, the following methodologies are based on established procedures for the synthesis and analysis of related benzofuroxan compounds.

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound is the oxidative cyclization of the corresponding o-nitroaniline.

Reaction Scheme:

Synthesis 4-Methyl-2-nitroaniline 4-Methyl-2-nitroaniline This compound This compound 4-Methyl-2-nitroaniline->this compound Oxidizing Agent (e.g., NaOCl, H₂O₂)

A plausible synthetic route to this compound.

Materials:

  • 4-Methyl-2-nitroaniline[3]

  • Sodium hypochlorite solution (or other suitable oxidizing agent)

  • Suitable solvent (e.g., ethanol, acetic acid)

  • Sodium hydroxide or other base

Procedure:

  • Dissolve 4-Methyl-2-nitroaniline in a suitable solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite to the stirred reaction mixture. The addition rate should be controlled to maintain the reaction temperature below a certain threshold (e.g., 10 °C).

  • After the addition is complete, continue stirring the mixture at a low temperature for a specified period to ensure the reaction goes to completion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture with a suitable acid if necessary.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • The sample would be dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5]

  • Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons and the methyl group protons, with coupling patterns indicative of their substitution on the benzene ring.

  • The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS):

  • Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern.

  • The sample would be introduced into the mass spectrometer, and the resulting mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (150.13 g/mol ).

  • The fragmentation pattern would provide structural information about the molecule.

Infrared (IR) Spectroscopy:

  • An FTIR spectrometer would be used to obtain the infrared spectrum of the compound.

  • The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as the N-O stretching vibrations of the furazan oxide ring and the C-H and C=C stretching vibrations of the aromatic ring and methyl group.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of benzofuroxans has been investigated for various pharmacological activities. A key mechanism of action for many benzofuroxans is their ability to act as nitric oxide (NO) donors.[6][7] This property is linked to their cytotoxic, antimicrobial, and vasodilatory effects.[8][9]

The proposed mechanism involves the reaction of the benzofuroxan moiety with intracellular thiols, such as glutathione (GSH), leading to the release of nitric oxide.[10] NO is a critical signaling molecule that can activate soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels can then trigger various downstream cellular responses, including smooth muscle relaxation (vasodilation) and apoptosis in cancer cells.[9][11]

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5-MBFO This compound Thiol Thiols (e.g., GSH) 5-MBFO->Thiol Enters Cell NO Nitric Oxide (NO) Thiol->NO Reaction sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Cellular_Responses Downstream Cellular Responses (e.g., Vasodilation, Apoptosis) cGMP->Cellular_Responses Activation

Proposed mechanism of action for benzofuroxans as NO donors.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The compiled data and outlined methodologies are intended to streamline research efforts and foster further exploration of this compound's potential.

References

5-Methylbenzofurazan-1-oxide: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylbenzofurazan-1-oxide, also known as 5-methylbenzofuroxan, is a heterocyclic compound belonging to the benzofuroxan class. This technical guide synthesizes the current understanding of its core mechanism of action, primarily focusing on its role as a nitric oxide (NO) donor. While direct and extensive research on this specific molecule is limited, this document extrapolates from the well-established activities of the benzofuroxan chemical class and incorporates available specific data for the 5-methyl derivative. The guide covers the proposed mechanism of NO release, potential downstream signaling pathways, and the broader context of its potential biological activities, including anticancer and antimicrobial effects. Methodologies for key experimental approaches and quantitative data from relevant studies are presented to provide a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: Thiol-Dependent Nitric Oxide Donation

The principal mechanism of action attributed to benzofuroxans, including this compound, is their ability to act as prodrugs that release nitric oxide (NO) in a thiol-dependent manner. This process is crucial for their biological activity.

The proposed mechanism involves the reaction of the benzofuroxan moiety with endogenous thiols, such as glutathione (GSH), which are abundant in biological systems. This reaction leads to the reduction of the N-oxide and subsequent cleavage of the furoxan ring, resulting in the release of NO.

The released NO is a highly reactive signaling molecule with a myriad of physiological and pathophysiological roles. A primary target of NO is soluble guanylate cyclase (sGC). Activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates numerous downstream effects, including smooth muscle relaxation, neurotransmission, and platelet aggregation inhibition.

NO_Release_Pathway cluster_0 Cellular Environment 5-MBFO This compound NO Nitric Oxide (NO) 5-MBFO->NO Reaction with Thiols Thiols Endogenous Thiols (e.g., GSH) Thiols->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->cGMP Downstream Downstream Physiological Effects cGMP->Downstream Experimental_Workflow cluster_1 Mechanism of Action Elucidation Workflow Compound This compound NO_Release Nitric Oxide Release Assay Compound->NO_Release Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cells) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (e.g., MIC Determination) Compound->Antimicrobial Mechanism_Studies Downstream Mechanism Studies Cytotoxicity->Mechanism_Studies Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis ROS ROS Detection Assays Mechanism_Studies->ROS Western_Blot Western Blot for Signaling Proteins Mechanism_Studies->Western_Blot

A Technical Guide to the Historical Discovery and Development of Benzofurazan Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of benzofurazan oxides, from their initial synthesis in the late 19th century to their contemporary development as promising scaffolds in drug discovery. This document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols for their synthesis, a compilation of their physicochemical and biological properties, and an exploration of their mechanisms of action in cancer therapy.

A Journey Through Time: The Discovery of Benzofurazan Oxides

The story of benzofurazan oxides, also known as benzofuroxans, begins in the late 19th and early 20th centuries, a period of burgeoning research in organic chemistry.

1.1. Early Syntheses and Structural Conundrum

The first synthesis of benzofurazan oxide is credited to A.G. Green and F.M. Rowe in 1912 . They reported the formation of this novel heterocyclic compound through the oxidation of o-nitroaniline with sodium hypochlorite. This method, often referred to as the Green and Rowe procedure, remains a fundamental approach for the synthesis of benzofurazan oxides.

Prior to this, in 1894, E. Noelting and O. Kohn had laid some of the groundwork by synthesizing o-nitrophenylazide, a key precursor for an alternative synthetic route. Later, in 1899, T. Zincke and P. Schwarz also contributed significantly to the chemistry of related nitrogen-containing compounds. Their work, along with that of Noelting and Kohn, provided alternative methods for the preparation of benzofurazan oxide, notably through the thermal decomposition of o-nitrophenylazide.

For many years, the precise structure of benzofurazan oxide was a subject of debate among chemists. The elucidation of its correct bicyclic structure, featuring a fused benzene and a furazan N-oxide ring, was a significant step that opened the door to a deeper understanding of its reactivity and potential applications.

1.2. Timeline of Key Discoveries

YearResearchersKey Contribution
1894Noelting and KohnSynthesis of o-nitrophenylazide, a precursor to benzofurazan oxide.
1899Zincke and SchwarzFurther development of synthetic methods for related nitrogen heterocycles.
1912Green and RoweFirst reported synthesis of benzofurazan oxide via hypochlorite oxidation of o-nitroaniline.
Mid-20th CenturyVariousElucidation of the correct chemical structure of benzofurazan oxide.
Late 20th - Early 21st CenturyVariousDiscovery of the biological activities of benzofurazan oxide derivatives, particularly as nitric oxide donors and anticancer agents.

Experimental Protocols: Synthesizing the Core Scaffold

The following are detailed methodologies for the key historical syntheses of benzofurazan oxide.

2.1. Green and Rowe's Synthesis via Hypochlorite Oxidation of o-Nitroaniline

This method involves the direct oxidation of o-nitroaniline using a freshly prepared sodium hypochlorite solution.

Materials:

  • o-Nitroaniline

  • Sodium hydroxide

  • Chlorine gas

  • Ice

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Sodium azide

  • Ethanol (95%)

  • Activated carbon

Procedure:

  • Preparation of Sodium Hypochlorite Solution: A solution of sodium hypochlorite is prepared immediately before use. 50 g of sodium hydroxide is dissolved in 200 ml of water, cooled to 0°C, and 100 g of crushed ice is added. Chlorine gas is then bubbled through the solution until a weight increase of 41 g is achieved, maintaining the temperature below 5°C.

  • Diazotization of o-Nitroaniline: A suspension of 0.2 mole of o-nitroaniline in 80 ml of water and 45 ml of concentrated hydrochloric acid is cooled to 0-5°C. A solution of 14.5 g of sodium nitrite in 50 ml of water is added dropwise to diazotize the amine. The mixture is stirred for 1 hour at 0-5°C.

  • Formation of o-Nitrophenylazide: The filtered diazonium salt solution is treated with a solution of 13 g of sodium azide in 50 ml of water. The resulting crude o-nitrophenylazide is collected by filtration. The crude product can be purified by recrystallization from 95% ethanol with activated carbon.

  • Oxidation to Benzofurazan Oxide: The crude or purified o-nitrophenylazide is subjected to oxidation with the prepared sodium hypochlorite solution. The reaction mixture is typically stirred at room temperature until the reaction is complete. The benzofurazan oxide product is then isolated by filtration and can be purified by recrystallization.

2.2. Synthesis from o-Nitrophenylazide (Modification of Noelting and Kohn/Zincke and Schwarz methods)

This method relies on the thermal decomposition of o-nitrophenylazide.

Procedure:

  • Preparation of o-Nitrophenylazide: This precursor is synthesized as described in steps 2 and 3 of the Green and Rowe protocol.

  • Thermal Decomposition: o-Nitrophenylazide is carefully heated in an inert solvent (e.g., benzene or toluene). The azide decomposes with the evolution of nitrogen gas to yield benzofurazan oxide. The reaction temperature and time are critical to control for optimal yield and to avoid side reactions.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude benzofurazan oxide is purified by recrystallization.

Physicochemical and Biological Properties of Benzofurazan Oxide Derivatives

The benzofurazan oxide scaffold has been extensively modified to generate a wide array of derivatives with diverse properties. The following tables summarize key quantitative data for some of these compounds.

Table 1: Physicochemical Properties of Selected Benzofurazan Oxide Derivatives

CompoundSubstituent(s)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)λmax (nm)
Benzofurazan oxideUnsubstitutedC₆H₄N₂O₂136.1171-72~360
4-Nitrobenzofurazan oxide4-NO₂C₆H₃N₃O₄181.10144-145~340, 420
4-Amino-7-nitrobenzofurazan4-NH₂, 7-NO₂C₆H₄N₄O₃180.12185-187~470
4-Chloro-7-nitrobenzofurazan4-Cl, 7-NO₂C₆H₂ClN₃O₃215.5596-98~340
5-Methylbenzofurazan oxide5-CH₃C₇H₆N₂O₂150.1356-58~365

Table 2: Anticancer Activity of Selected Benzofurazan Oxide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Benzofuroxan-based NO donor 1A549 (Lung)5.8NO donor, Carbonic Anhydrase IX inhibitor
Benzofuroxan-based NO donor 2HeLa (Cervical)12.3NO donor, induces apoptosis
4-Amino-7-nitrobenzofurazan derivativeMCF-7 (Breast)8.5Induces apoptosis
Substituted benzofuroxan AHCT116 (Colon)3.27GSK3β inhibition, apoptosis
Substituted benzofuroxan BHepG2 (Liver)7.1Tubulin polymerization inhibitor

Mechanism of Action in Cancer: A Signaling Perspective

A significant area of development for benzofurazan oxides is in cancer therapy, where certain derivatives function as nitric oxide (NO) donors and inhibitors of key enzymes like carbonic anhydrase IX (CA IX).

4.1. Nitric Oxide Donation and Carbonic Anhydrase IX Inhibition

Benzofuroxans can release nitric oxide under physiological conditions, a molecule with diverse signaling roles. In the context of cancer, NO can have both pro- and anti-tumorigenic effects depending on its concentration and the cellular environment. Certain benzofuroxan derivatives have been designed to selectively target tumor cells.

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors. It plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in the acidic tumor microenvironment. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and ultimately, cell death.

The dual action of some benzofurazan oxide derivatives as both NO donors and CA IX inhibitors represents a promising strategy for anticancer drug design.

4.2. Signaling Pathway of Benzofuroxan-induced Cancer Cell Death

The following diagram illustrates the proposed signaling pathway for the anticancer activity of certain NO-releasing benzofuroxan derivatives that target carbonic anhydrase IX.

Benzofuroxan_Anticancer_Pathway Benzofuroxan Benzofuroxan Derivative NO_Release Nitric Oxide (NO) Release Benzofuroxan->NO_Release CAIX_Inhibition Carbonic Anhydrase IX (CA IX) Inhibition Benzofuroxan->CAIX_Inhibition sGC_Activation Soluble Guanylyl Cyclase (sGC) Activation NO_Release->sGC_Activation ROS_Increase ↑ Reactive Oxygen Species (ROS) NO_Release->ROS_Increase pH_Dysregulation Intracellular Acidification CAIX_Inhibition->pH_Dysregulation cGMP_Increase ↑ cGMP sGC_Activation->cGMP_Increase PKG_Activation PKG Activation cGMP_Increase->PKG_Activation Apoptosis Apoptosis PKG_Activation->Apoptosis pH_Dysregulation->ROS_Increase pH_Dysregulation->Apoptosis Lipid_Peroxidation Lipid Peroxidation ROS_Increase->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Ferroptosis->Cell_Death

Caption: Anticancer mechanism of NO-releasing benzofuroxans.

This pathway highlights a multi-pronged attack on cancer cells. The inhibition of CA IX leads to intracellular acidification, which itself can trigger apoptosis. Concurrently, the release of nitric oxide can activate the sGC-cGMP-PKG signaling cascade, a known regulator of apoptosis. Furthermore, the combined effects of pH dysregulation and NO can lead to an increase in reactive oxygen species (ROS), promoting lipid peroxidation and inducing a form of iron-dependent cell death known as ferroptosis. This dual induction of apoptosis and ferroptosis enhances the overall anticancer efficacy.

Conclusion and Future Directions

From their humble beginnings as a structural curiosity, benzofurazan oxides have evolved into a versatile and powerful scaffold in medicinal chemistry. Their rich history of discovery and development, from the pioneering synthetic work of Green and Rowe to the modern-day design of targeted anticancer agents, underscores their enduring importance. The ability of these compounds to act as nitric oxide donors and enzyme inhibitors opens up a multitude of therapeutic possibilities. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action in various diseases, and their progression through preclinical and clinical trials. The journey of benzofurazan oxides is a testament to the continuous evolution of chemical synthesis and its profound impact on drug discovery.

literature review on 5-METHYLBENZOFURAZAN-1-OXIDE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities and detailed experimental protocols for 5-methylbenzofurazan-1-oxide is limited. This guide provides a comprehensive overview based on its known chemical properties and the well-documented characteristics of the broader benzofurazan oxide (benzofuroxan) class of compounds.

Introduction

This compound, also known as 5-methylbenzofuroxan, is a heterocyclic compound belonging to the benzofurazan oxide class. Benzofurazan oxides are noted for their diverse biological activities, which are attributed to their ability to act as nitric oxide (NO) donors and induce oxidative stress, making them promising candidates for therapeutic development. This document provides a technical overview of the known properties of this compound and the general synthesis, biological activities, and mechanisms of action of the benzofurazan oxide family.

Chemical and Physical Properties

Limited specific experimental data for this compound is available. The following table summarizes its basic chemical identifiers and physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₆N₂O₂Cheméo[1]
Molecular Weight 150.13 g/mol Cheméo[1]
CAS Number 19164-41-1Cheméo[1]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Synthesis

Proposed Experimental Protocol: Oxidative Cyclization of 4-Methyl-2-nitroaniline

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • 4-Methyl-2-nitroaniline

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methyl-2-nitroaniline in a suitable solvent mixture, such as aqueous sodium hydroxide.

  • Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirred reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent such as dichloromethane.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product can be further purified by recrystallization or column chromatography. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Synthesis_Workflow Start 4-Methyl-2-nitroaniline Reaction Oxidative Cyclization Start->Reaction Reagents NaOH(aq), NaOCl Reagents->Reaction Workup Extraction with CH2Cl2 Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Product This compound Purification->Product Anticancer_Mechanism cluster_cell Cancer Cell BFO Benzofurazan Oxide NO Nitric Oxide (NO) BFO->NO Release ROS Reactive Oxygen Species (ROS) NO->ROS Generation OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Potential Biological Activities of 5-Methylbenzofurazan-1-oxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

December 24, 2025

Abstract

This document provides an in-depth technical overview of the potential biological activities of 5-methylbenzofurazan-1-oxide. Direct research on this specific molecule is limited in publicly available literature. Therefore, this paper extrapolates its potential activities based on the well-documented biological profiles of the broader benzofurazan and benzofuroxan classes of compounds. These related molecules have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This whitepaper summarizes the existing data on related compounds, details common experimental protocols for evaluating such activities, and provides a framework for future investigation into this compound.

Introduction to Benzofurazans and Benzofuroxans

Benzofurazans and their N-oxide derivatives, benzofuroxans, are bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3][4][5] The strained N-oxide bond in benzofuroxans makes them effective nitric oxide (NO) donors, a key mechanism underlying many of their biological effects.[1][6] The diverse biological activities exhibited by this class of compounds, including antitumor, antibacterial, and anti-inflammatory properties, make them promising scaffolds for drug discovery.[1][2][4][5] this compound, also known as 5-methylbenzofuroxan, belongs to this pharmacologically active class. While specific studies on its biological activities are not extensively reported, its structural similarity to other active benzofuroxans suggests it may share a similar profile of potential therapeutic relevance.

Potential Biological Activities

Based on the activities of structurally related benzofurazan and benzofuroxan derivatives, the following biological activities are hypothesized for this compound.

Antimicrobial Activity

Benzofuran and benzofuroxan derivatives have shown considerable promise as antimicrobial agents.[2][7][8][9] Studies have reported activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][7][8][9] For instance, certain benzofuran derivatives have exhibited potent antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[2][7] The proposed mechanisms of action often involve the disruption of microbial cellular processes or inhibition of essential enzymes.

Anticancer Activity

A significant body of research points to the anticancer potential of benzofuroxan derivatives.[1][3][4] This activity is often linked to their ability to release nitric oxide, which can modulate various signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.[3][6] Hybrid molecules incorporating a benzofuroxan moiety have shown high activity against various cancer cell lines, including melanoma, leukemia, and breast cancer.[3] The cytotoxic effects of these compounds are often evaluated using metrics such as the half-maximal inhibitory concentration (IC50).

Anti-inflammatory and Other Activities

Benzofuran derivatives have also been investigated for their anti-inflammatory properties.[5][10] The mechanism for this activity may be linked to the modulation of inflammatory pathways. Furthermore, the broader class of benzofuran-containing compounds has been explored for a variety of other therapeutic applications, including as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) and for their potential in managing neurodegenerative diseases.[4][6]

Quantitative Data on Related Compounds

Compound ClassActivityOrganism/Cell LineMeasurementValueReference
Benzofuran DerivativesAntibacterialS. aureusMIC800.78-6.25 µg/mL[2]
Benzofuran DerivativesAntifungalC. glabrata, C. albicansMIC5-25 µg/mL[2]
Benzofuran-based LSD1 Inhibitor (17i)Enzyme InhibitionLSD1IC500.065 µM[4]
Benzofuran-based LSD1 Inhibitor (17i)AntiproliferativeMCF-7 (Breast Cancer)IC502.90 µM[4]
Halogenated Benzofuran Derivative (8)CytotoxicityHepG2 (Liver Cancer)IC50Varies[11]
Benzofuran-triazine Hybrid (8e)AntibacterialVarious StrainsMIC32-125 µg/mL[9]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the biological activities of compounds like this compound.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Media: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plates.

  • Well Preparation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control is also included.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The microbroth dilution method is commonly used.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and broth) and negative (broth only) growth controls are included.

  • Incubation: The plates are incubated under suitable conditions.

  • Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Visualizations

General Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Hit Identification A Synthesis of This compound B Characterization (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Antimicrobial Assays (MIC, Zone of Inhibition) C->D E Cytotoxicity Assays (MTT, against cancer cell lines) C->E F Enzyme Inhibition Assays C->F G Determine IC50/MIC values D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Identify Lead Compounds H->I

Caption: A generalized workflow for the synthesis and biological screening of a novel compound.

Hypothesized Mechanism of Action for Benzofuroxans

G A This compound (Benzofuroxan) C Nitric Oxide (NO) Release A->C B Thiols (e.g., Glutathione) B->C D Soluble Guanylate Cyclase (sGC) Activation C->D E Increased cGMP Levels D->E F Downstream Biological Effects E->F G Apoptosis in Cancer Cells F->G H Antimicrobial Action F->H

Caption: A potential signaling pathway initiated by thiol-dependent nitric oxide release from benzofuroxans.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, the extensive research on the broader benzofuran and benzofuroxan families of compounds strongly suggests its potential as a pharmacologically active molecule. The most promising avenues for investigation appear to be in the areas of antimicrobial and anticancer activities.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological properties using the standardized protocols outlined in this document. Such studies would be invaluable in determining the specific therapeutic potential of this compound and its viability as a lead for drug development.

References

exploring derivatives of 5-METHYLBENZOFURAZAN-1-OXIDE

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Derivatives of 5-Methylbenzofurazan-1-Oxide

Introduction

Benzofurazan-1-oxides, also known as benzofuroxans, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique chemical structure allows them to act as nitric oxide (NO) donors, a property that underpins a wide range of their biological activities. Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The ability to release NO makes benzofuroxan derivatives promising candidates for the development of new therapeutic agents, particularly in oncology and for treating cardiovascular and infectious diseases.[2][3]

This technical guide focuses on the derivatives of this compound, a specific scaffold within this class. While research on this particular methylated variant is nascent, this document will explore the synthesis, biological activities, and experimental protocols based on the broader family of benzofuroxan derivatives. The principles and methodologies described herein provide a foundational framework for researchers, scientists, and drug development professionals to design and evaluate novel derivatives of this compound.

Synthesis of Benzofuroxan Derivatives

The synthesis of benzofuroxan derivatives typically involves the modification of a pre-formed benzofuroxan ring. A common strategy is the aromatic nucleophilic substitution of halo- or nitro-substituted benzofuroxans.

A general synthetic approach involves the reaction of a substituted benzofuroxan with various nucleophiles, such as amines or amino acids, to generate a library of derivatives. For instance, the synthesis of amino acid derivatives of 4-chloro-5-nitrobenzofuroxan can be achieved by reacting the starting material with an amino acid in methanol with sodium bicarbonate.[4]

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 5-Methyl-substituted o-nitroaniline Oxidation Oxidative Cyclization (e.g., NaOCl, PIDA) Parent This compound Derivatization Functionalization / Substitution (e.g., Nucleophilic Aromatic Substitution) Derivatives Library of Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Step 5 InVitro In Vitro Screening (e.g., MTT Cytotoxicity Assay) Hit Hit Identification Mechanism Mechanism of Action Studies (e.g., NO Release Assay, Western Blot) InVivo In Vivo Studies (e.g., Xenograft Models) Lead Lead Compound Purification->InVitro

Biological Activity

The biological effects of benzofuroxan derivatives are largely attributed to their ability to release nitric oxide, which can trigger a variety of cellular responses. Key therapeutic areas of investigation include anticancer and antimicrobial activities.

Anticancer Activity

Numerous benzofuran and benzofurazan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] For example, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against lung (A549) and liver (HepG2) cancer cells.[7] The antiproliferative effects are often linked to the induction of apoptosis and cell cycle arrest.[8] While specific data for this compound derivatives are limited, related compounds have shown potent anticancer activity.

Table 1: Representative Cytotoxic Activities of Benzofuran/Benzofurazan Derivatives

CompoundCell LineActivity (IC50)Reference
Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon)0.87 µM[6]
Benzofuran-2-carboxamide derivative 50gA549 (Lung)0.57 µM[6]
Bromo derivative 14cHCT116 (Colon)3.27 µM[6]
Piperazine-based benzofuran 37a-hVarious< 10 µM[6]
SBA-NBD-PDB16 Melanoma40% viability reduction at 500 µg/mL[9]

Note: The compounds listed are structurally related benzofuran or benzofurazan derivatives, not specifically this compound derivatives, but they illustrate the potential of the general scaffold.

Nitric Oxide (NO) Donor Properties

The furoxan ring system is a well-known NO-donor scaffold.[3] However, the ability of simple benzofuroxans to release NO can be limited under certain conditions. Studies have shown that while benzodifuroxan and benzotrifuroxan are potent NO donors, simple benzofuroxan and its methyl derivatives are unable to release NO without specific biological activation, such as interaction with thiols like cysteine.[2] This controlled release is a key feature for therapeutic design, as the biological effects of NO are highly dependent on its concentration and location of release.[1] The NO released can activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn modulates various downstream signaling pathways.[1]

G compound This compound Derivative no Nitric Oxide (NO) compound->no Bioactivation thiol Thiols (e.g., Cysteine, Glutathione) thiol->no sgc_inactive Soluble Guanylate Cyclase (sGC) - Inactive no->sgc_inactive Binds to Heme Iron sgc_active sGC - Active sgc_inactive->sgc_active Activation cgmp cGMP sgc_active->cgmp Catalyzes gtp GTP gtp->sgc_active pde Phosphodiesterase (PDE) cgmp->pde Substrate pkg Protein Kinase G (PKG) cgmp->pkg Activates gmp GMP pde->gmp Hydrolyzes response Physiological Responses (e.g., Vasodilation, Apoptosis, Reduced Platelet Aggregation) pkg->response Phosphorylates Target Proteins

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a detergent-based solution)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.

    • Include control wells with medium only for background measurements.

    • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well.[4][7]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. Visually confirm the presence of purple precipitate under a microscope.[7]

  • Solubilization:

    • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifugation of the plate may be necessary before aspiration.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Read the plate within 1 hour of adding the solubilization solution.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Derivatives of this compound belong to a promising class of compounds with significant therapeutic potential, primarily driven by their ability to act as nitric oxide donors. While the broader benzofuroxan family has been explored for anticancer and other medicinal applications, the specific 5-methyl substituted scaffold remains an under-investigated area.

The synthetic routes, biological activities, and experimental protocols outlined in this guide provide a robust starting point for future research. The key challenge and opportunity lie in the systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Future work should focus on quantifying the NO-releasing properties of these specific derivatives and elucidating their precise mechanisms of action in relevant disease models. Such studies will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

References

In-Depth Technical Guide: Toxicological and Safety Data for 5-Methylbenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological and safety profile of 5-Methylbenzofurazan-1-oxide. It is intended for informational purposes for a scientific audience. A comprehensive safety assessment requires rigorous experimental testing.

Introduction

This compound, also known as 5-Methylbenzofuroxan, is a heterocyclic organic compound with the CAS number 19164-41-1. Its chemical structure, featuring a benzofurazan N-oxide ring system, suggests potential biological activity and, consequently, a need for a thorough toxicological evaluation. This guide provides a summary of the known safety information, outlines standard experimental protocols for its assessment, and discusses the potential toxicological profile based on its chemical class.

Chemical Identity:

ParameterValue
IUPAC Name 5-methyl-2,1,3-benzoxadiazole 1-oxide
Synonyms 5-Methylbenzofurazan N-oxide, 5-Methylbenzofuroxan
CAS Number 19164-41-1
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
Appearance Light yellow, low melting solid

Summary of Toxicological Data

Publicly available quantitative toxicological data for this compound is limited. The primary sources of information are Safety Data Sheets (SDS), which provide hazard classifications based on extrapolated data or computational models.

Acute Toxicity
EndpointSpeciesRouteValueClassification
LD₅₀ Not availableOralNo data availableGHS: Harmful if swallowed[1]
LD₅₀ Not availableDermalNo data availableNo data available
LC₅₀ Not availableInhalationNo data availableNo data available
Irritation and Sensitization
EndpointSpeciesResultsClassification
Skin Irritation Not availableNo data availableGHS: Causes skin irritation[1]
Eye Irritation Not availableNo data availableGHS: Causes serious eye irritation[1]
Respiratory Irritation Not availableNo data availableGHS: May cause respiratory irritation[1]
Skin Sensitization Not availableNo data availableNo data available
Genotoxicity and Mutagenicity
Assay TypeTest SystemMetabolic ActivationResult
Ames Test S. typhimuriumWith & WithoutNo data available
Micronucleus Test Mammalian cellsWith & WithoutNo data available
Repeated Dose Toxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no publicly available data on the repeated dose toxicity, carcinogenicity, or reproductive and developmental toxicity of this compound.

Toxicological Profile of Structurally Related Compounds

In the absence of specific data for this compound, examining the toxicological properties of structurally related benzofurazan and benzofuroxan derivatives can provide insights into its potential hazards.

  • Cytotoxicity: Several benzofuroxan derivatives have demonstrated cytotoxic effects against various tumor cell lines.[2][3] Some hybrid molecules incorporating the benzofuroxan moiety have shown high cytotoxicity, inducing apoptosis through the mitochondrial pathway and increasing reactive oxygen species (ROS) production.[1]

  • Mutagenicity: Nitro-substituted dibenzofurans, which share some structural similarities, have been shown to be mutagenic in the Ames test, with their activity dependent on bacterial nitroreductase and/or transacetylase.[4]

  • General Hazards: The parent compound, Benzofuroxan (CAS 480-96-6), is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

This information suggests that this compound should be handled with appropriate caution, with the potential for cytotoxicity and mutagenicity being key endpoints for future experimental investigation.

Standard Experimental Protocols

For researchers planning to generate toxicological data for this compound, the following standard methodologies, based on internationally recognized guidelines, are recommended.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to determine the acute oral lethal dose 50 (LD₅₀).

  • Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dosing: The compound is administered orally by gavage. The initial dose is selected based on available information, often starting near an estimated LD₅₀.

  • Procedure: A single animal is dosed. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose is adjusted up or down depending on the outcome for each animal.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a substance to cause skin irritation.

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

  • Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is measured using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

  • Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability compared to negative controls.

In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This assay identifies chemicals that can cause serious eye damage or irritation.

  • Test System: A 3D reconstructed human cornea-like epithelial (RhCE) tissue model.

  • Procedure: The test substance is applied to the epithelial surface for a set exposure time (e.g., 30 minutes for liquids).

  • Post-Exposure: The tissue is rinsed and transferred to fresh medium for a post-incubation period.

  • Viability Measurement: Cell viability is determined using the MTT assay.

  • Classification: A chemical is classified based on the reduction in tissue viability below a certain threshold (e.g., ≤ 60%).

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to detect gene mutations induced by the chemical.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to the test substance at various concentrations.

  • Detection of Revertants: The bacteria are plated on a minimal agar medium lacking the specific amino acid. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

Logical Workflow for Safety Assessment

Safety_Assessment_Workflow A Compound Identification (this compound) B In Silico / QSAR Prediction A->B C Physicochemical Characterization A->C D In Vitro Genotoxicity (Ames, Micronucleus) B->D Guides initial testing F Acute Toxicity (Oral, Dermal, Inhalation) C->F H Repeated Dose Toxicity D->H Positive result may trigger E In Vitro Cytotoxicity E->F Dose range finding F->H G Irritation & Sensitization (Skin, Eye) G->H J Carcinogenicity H->J I Reproductive & Developmental Toxicity K Risk Assessment & Safe Handling Guidelines I->K J->K

Caption: A typical workflow for the toxicological safety assessment of a chemical compound.

Potential Metabolic Activation Pathway

Metabolic_Pathway Parent This compound P450 CYP450 Enzymes (e.g., in liver) Parent->P450 Phase I Metabolism Nitroreductase Nitroreductases Parent->Nitroreductase Reduction Metabolite1 Hydroxylated Metabolite (on methyl group or ring) P450->Metabolite1 Adducts Covalent Adducts (DNA, Proteins) Metabolite1->Adducts Metabolite2 Reactive Nitroso Intermediate Nitroreductase->Metabolite2 Metabolite2->Adducts Electrophilic attack Toxicity Cellular Toxicity & Mutagenicity Adducts->Toxicity

Caption: A hypothetical metabolic pathway for this compound leading to potential toxicity.

References

CAS number and IUPAC name for 5-METHYLBENZOFURAZAN-1-OXIDE

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19164-41-1

IUPAC Name: 5-methyl-2,1,3-benzoxadiazole 1-oxide

This technical guide provides a comprehensive overview of 5-methylbenzofurazan-1-oxide, also known as 5-methylbenzofuroxan. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical identity, synthesis, and potential biological significance based on related compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, with data compiled from various chemical databases.[1][2]

PropertyValueSource
Molecular Formula C₇H₆N₂O₂Alfa Chemistry[1]
Molecular Weight 150.13 g/mol Alfa Chemistry[1]
Melting Point 96-98 °CAlfa Chemistry[1]
Boiling Point 263.6 °C at 760 mmHgAlfa Chemistry[1]
Density 1.4 g/cm³Alfa Chemistry[1]
Flash Point 113.2 °CAlfa Chemistry[1]
Standard solid enthalpy of combustion (ΔcH°solid) -3787.30 ± 1.50 kJ/molCheméo[2]
Enthalpy of formation at standard conditions (gas, ΔfH°gas) 267.40 ± 2.20 kJ/molCheméo[2]
Solid phase enthalpy of formation at standard conditions (ΔfH°solid) 175.20 ± 1.80 kJ/molCheméo[2]
Enthalpy of sublimation at standard conditions (ΔsubH°) 92.20 ± 1.20 kJ/molCheméo[2]
Log10 of Water solubility in mol/l (log10WS) -8.78 (Calculated)Cheméo[2]
Octanol/Water partition coefficient (logPoct/wat) 0.770 (Calculated)Cheméo[2]

Synthesis Protocol

Reaction Scheme:

G reactant 4-methyl-2-nitroaniline product This compound reactant->product Oxidative Cyclization reagent Sodium Hypochlorite (NaOCl) reagent->product

A plausible reaction scheme for the synthesis.

Experimental Protocol:

  • Dissolution: Dissolve 4-methyl-2-nitroaniline in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Reaction Initiation: To the stirred solution, add a solution of sodium hypochlorite (e.g., >10% activated chlorine) dropwise at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture for several hours (e.g., 7 hours) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and evaporate the solvent under reduced pressure.[3]

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Potential Biological Activities

Direct experimental data on the biological activity of this compound is limited in the available literature. However, the benzofuran and benzofuroxan scaffolds are present in many compounds with significant pharmacological properties.[4][5]

General Activities of the Benzofuran/Benzofuroxan Class:

  • Antimicrobial and Antifungal: Various derivatives of benzofuran have demonstrated potent activity against a range of bacteria and fungi.[4]

  • Antitumor: The benzofuran nucleus is a key component of several compounds evaluated for their anticancer properties.[5]

  • Anti-inflammatory: Certain benzofuran derivatives have been reported to possess anti-inflammatory effects.[4]

  • Antioxidant and Other Activities: This class of compounds has also been investigated for antioxidant, analgesic, and hypoglycemic activities.[4]

Given these precedents, a logical starting point for investigating the biological profile of this compound would be to screen it for similar activities.

Proposed Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the initial biological evaluation of this compound, based on the known activities of its chemical class.

G cluster_synthesis Synthesis & Purification cluster_screening In Vitro Bioactivity Screening cluster_follow_up Follow-up Studies synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (MIC against bacteria/fungi) purification->antimicrobial antitumor Cytotoxicity Assays (IC50 against cancer cell lines) purification->antitumor anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) purification->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH) purification->antioxidant mechanism Mechanism of Action Studies antimicrobial->mechanism antitumor->mechanism in_vivo In Vivo Efficacy & Toxicity mechanism->in_vivo

A proposed workflow for the bioactivity screening of this compound.

This workflow begins with the synthesis and purification of the compound, followed by a parallel screening of its potential antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. Promising results from these initial screens would then warrant more in-depth studies to elucidate the mechanism of action and to evaluate in vivo efficacy and toxicity.

References

Methodological & Application

Application Notes and Protocols for 5-Methylbenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzofurazan-1-oxide, also known as 5-methylbenzofuroxan, is a heterocyclic compound belonging to the benzofuroxan class. While specific biological data for this particular derivative is limited in publicly available literature, the benzofuroxan scaffold is well-recognized for its role as a nitric oxide (NO) donor. Nitric oxide is a critical signaling molecule in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The biological activities of benzofuroxan derivatives are primarily attributed to their ability to release NO, particularly in the presence of thiols.

These application notes provide a comprehensive overview of the potential applications of this compound based on the known activities of the benzofuroxan class of compounds. Detailed experimental protocols for assessing its nitric oxide-releasing capabilities, as well as its potential anticancer and antimicrobial activities, are provided as representative methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueUnitSource
Molecular FormulaC₇H₆N₂O₂--INVALID-LINK--
Molecular Weight150.13 g/mol --INVALID-LINK--
CAS Number19164-41-1--INVALID-LINK--
AppearanceSolid (predicted)
logP0.770--INVALID-LINK--

Potential Applications and Biological Activities

Based on the known activities of benzofuroxan derivatives, this compound is a promising candidate for investigation in the following areas:

  • Cardiovascular Research: As a potential nitric oxide donor, it may exhibit vasodilatory effects and could be investigated for applications in conditions associated with endothelial dysfunction.

  • Oncology: Nitric oxide has complex and context-dependent roles in cancer biology. Benzofuroxan derivatives have been shown to possess anticancer activity, and therefore, this compound could be evaluated as a potential anticancer agent.[1]

  • Antimicrobial Drug Discovery: The release of nitric oxide can be toxic to various pathogens. Benzofuroxan derivatives have demonstrated activity against bacteria and fungi, suggesting a potential application for this compound as an antimicrobial agent.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes an indirect method to measure nitric oxide release by quantifying the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solution.

Materials:

  • This compound

  • L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent System (e.g., from Promega or other suppliers) containing:

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine (NED) solution

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it to the desired concentrations in PBS.

    • Prepare a fresh solution of L-cysteine in PBS.

    • Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM).

  • Nitric Oxide Release Reaction:

    • In a 96-well plate, add the diluted this compound solution.

    • To initiate the NO release, add the L-cysteine solution. The final concentration of L-cysteine should be in excess (e.g., 10-fold higher than the test compound).

    • Include control wells containing PBS and L-cysteine only (blank).

    • Incubate the plate at 37°C for a defined period (e.g., 1-24 hours).

  • Griess Reaction:

    • To each well, add the sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their concentrations.

    • Determine the concentration of nitrite in the experimental wells by interpolating from the standard curve.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to assess the cytotoxic effects of the compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound.

    • Include control wells with medium only (untreated) and vehicle control (if the compound is dissolved in a solvent).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Assessment of Antibacterial Activity using Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Representative Biological Activity of Benzofuroxan Derivatives

Disclaimer: The following data are for representative benzofuroxan derivatives and are intended to provide an indication of the potential activity of this compound. Specific activity for the 5-methyl derivative must be determined experimentally.

Table 1: Anticancer Activity of Representative Benzofuroxan Derivatives [3]

CompoundCancer Cell LineIC₅₀ (µM)
Benzofuran Hybrid 13a HeLa1.10
Benzofuran Hybrid 13a SiHa1.06
3-Amidobenzofuran 28g MDA-MB-2313.01
3-Amidobenzofuran 28g HCT-1165.20
Piperazine-based Benzofuran 37e A549<10

Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives [4]

CompoundBacterial StrainMIC₈₀ (µg/mL)
Benzofuran Derivative 15 S. aureus0.78-3.12
Benzofuran Derivative 16 E. coli0.78-3.12
Benzofuran Derivative with Phenyl at C-2 Various strains0.78-6.25

Visualizations

Signaling Pathway of Benzofuroxan-Induced Apoptosis

G This compound This compound Thiolysis (e.g., Glutathione) Thiolysis (e.g., Glutathione) This compound->Thiolysis (e.g., Glutathione) Nitric Oxide (NO) Nitric Oxide (NO) Thiolysis (e.g., Glutathione)->Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) ROS Generation ROS Generation Nitric Oxide (NO)->ROS Generation cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP PKG Activation PKG Activation cGMP->PKG Activation Downstream Effects Downstream Effects PKG Activation->Downstream Effects Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for In Vitro Biological Evaluation

G cluster_synthesis Compound Preparation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Characterization Physicochemical Characterization Synthesis->Characterization NO_Release Nitric Oxide Release Assay Characterization->NO_Release Anticancer Anticancer Screening (MTT) NO_Release->Anticancer Antimicrobial Antimicrobial Testing (MIC) Anticancer->Antimicrobial Data Data Collection and Analysis Antimicrobial->Data SAR Structure-Activity Relationship (if applicable) Data->SAR

Caption: General workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for Benzofurazan-Based Fluorescent Probes in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific applications of 5-METHYLBENZOFURAZAN-1-OXIDE in fluorescence microscopy. The following application notes and protocols are based on the well-documented use of a related class of compounds, benzofurazan sulfides , as fluorogenic probes for thiol detection in live cells. These guidelines are intended to serve as a reference for researchers interested in the application of benzofurazan-based probes. Any new compound, including this compound, would require rigorous characterization of its photophysical properties and cellular reactivity before adoption in imaging protocols.

Introduction to Benzofurazan Probes for Thiol Detection

Benzofurazan derivatives have emerged as a versatile class of fluorophores in biomedical research. A particularly useful subclass for live-cell imaging are the benzofurazan sulfides. These compounds operate as "turn-on" fluorescent probes, exhibiting minimal to no native fluorescence.[1][2][3][4] However, upon a specific chemical reaction with cellular thiols (sulfhydryl groups, -SH), they undergo a sulfide-thiol exchange reaction to form a highly fluorescent adduct.[1][2][3] This fluorogenic property allows for the specific and sensitive detection of thiols, such as glutathione (GSH) and cysteine residues in proteins, against a low-background signal.[1][5][6]

The high specificity of these probes arises from their inertness towards other common biological nucleophiles like amino (-NH2), hydroxyl (-OH), or carboxyl (-COOH) groups.[1][2][3] This makes them powerful tools for studying cellular redox states, detoxification processes, and the role of thiols in various physiological and pathological conditions.[1][2][7]

Data Presentation: Photophysical Properties of Thiol-Reactive Benzofurazan Probes

The selection of an appropriate fluorescent probe is dictated by its spectral properties. The following table summarizes the key photophysical data for representative benzofurazan sulfide probes from the literature. These values are for the thiol-adduct form of the probes, which is the fluorescent species.

Probe Name/ClassExcitation Max (λex)Emission Max (λem)Target Analyte(s)Target CompartmentReference
Benzofurazan Sulfide 1a (GUALY's Reagent)~430 nm~520 nmTotal Cellular Thiols (Protein & Non-Protein)Cytosol[1][2][4][6]
TBROS~550 nm~580 nmNon-Protein Thiols (NPSH)Mitochondria[8]
TBOP~380 nm~520 nmNon-Protein Thiols (NPSH)Cytosol / Mitochondria[4]
TBONES~400 nm~540 nmNon-Protein Thiols (NPSH)Lysosomes[9]

Signaling and Reaction Pathway

The utility of benzofurazan sulfides as thiol probes is based on a specific chemical reaction. The diagram below illustrates the "turn-on" mechanism. The non-fluorescent benzofurazan sulfide reacts with a biological thiol (R-SH), leading to the release of a leaving group and the formation of a highly fluorescent benzofurazan-thiol adduct.

G cluster_workflow Probe Activation Pathway Probe Benzofurazan Sulfide (Non-Fluorescent) Reaction Sulfide-Thiol Exchange Reaction Probe->Reaction Reacts with Thiol Biological Thiol (e.g., Glutathione) Thiol->Reaction Adduct Fluorescent Adduct Reaction->Adduct Forms Signal Fluorescence Signal (Detected by Microscope) Adduct->Signal Emits

Caption: Reaction mechanism of a benzofurazan sulfide probe.

Experimental Protocols

The following protocols are generalized for the use of a thiol-reactive benzofurazan probe (like Sulfide 1a) for imaging total thiols in live cultured mammalian cells. These should be adapted and optimized for specific cell types and experimental questions.

  • Probe Stock Solution: Prepare a 1-10 mM stock solution of the benzofurazan sulfide probe in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free, phenol red-free cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration (typically 1-10 µM).

The workflow for staining and imaging live cells with a benzofurazan probe is a multi-step process from cell preparation to image analysis.

G cluster_workflow Live-Cell Imaging Workflow A 1. Cell Culture (Plate cells on imaging dish) B 2. Probe Loading (Incubate cells with probe) A->B C 3. Washing (Optional) (Remove excess probe) B->C D 4. Imaging (Acquire images on microscope) C->D E 5. Data Analysis (Quantify fluorescence intensity) D->E

Caption: General workflow for live-cell imaging experiments.

  • Cell Preparation: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture them until they reach 60-80% confluency.

  • Media Removal: Gently aspirate the culture medium from the cells.

  • Washing: Wash the cells once with warm phosphate-buffered saline (PBS) or the imaging medium to be used.

  • Probe Loading: Add the freshly prepared probe-containing imaging medium (from step 4.1.3) to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time must be determined empirically to achieve a balance between sufficient signal and minimal cytotoxicity.

  • Post-Incubation Washing (Optional): For some probes or cell types, it may be necessary to remove the probe-containing medium and wash the cells 1-2 times with fresh, pre-warmed imaging medium to reduce background fluorescence.[10]

  • Imaging: Proceed immediately to fluorescence microscopy.

  • Microscope Setup: Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).

  • Filter Sets: Use appropriate filter sets for the specific probe being used. For a probe like Sulfide 1a, a DAPI or similar filter set (Excitation: ~430 nm, Emission: ~520 nm) would be appropriate.[1][2]

  • Image Acquisition:

    • Focus on the cells using brightfield or DIC optics.

    • Switch to the fluorescence channel.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

    • Acquire images for both control (untreated) and experimental groups using identical imaging parameters (e.g., lamp intensity, exposure time, camera gain).

To confirm that the fluorescent signal is specific to cellular thiols, a depletion experiment is recommended.

  • Baseline Imaging: Follow the protocol in section 4.3 to stain and acquire a baseline fluorescence image of the cells.

  • Thiol Depletion: Treat the cells with a known thiol-depleting agent, such as N-ethylmaleimide (NEM) or buthionine sulfoximine (BSO), at an appropriate concentration and for a duration known to reduce cellular thiol levels. A vehicle-treated control group should be run in parallel.

  • Staining and Imaging: After the depletion treatment, stain the cells with the benzofurazan probe (as in section 4.3) and acquire images from both the thiol-depleted and vehicle-control groups.

  • Analysis: A significant reduction in fluorescence intensity in the thiol-depleted group compared to the control group would validate the probe's specificity for cellular thiols.

Conclusion for Drug Development Professionals

The ability to monitor intracellular thiol levels is critical in drug development. Many disease states, including cancer, neurodegenerative disorders, and inflammatory diseases, are associated with altered redox homeostasis. Furthermore, the efficacy and toxicity of numerous therapeutic agents are linked to their interaction with cellular thiols. Benzofurazan-based fluorogenic probes provide a robust platform for high-content screening and mechanistic studies by enabling real-time visualization and quantification of thiol dynamics in live cells in response to drug candidates. This allows for the assessment of a compound's impact on cellular redox state and its potential for off-target effects related to thiol depletion.

References

Application Notes and Protocols for 5-Methylbenzofurazan-1-oxide and Related Benzofuran Derivatives in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological application data for 5-methylbenzofurazan-1-oxide is limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of the broader classes of benzofuran, benzofuroxan, and specifically, nitric oxide (NO) donating compounds, to which this compound belongs. These notes serve as a guide to investigate its potential applications in cell biology.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This compound, also known as 5-methylbenzofuroxan, is a member of the benzofuroxan class of compounds. A key characteristic of benzofuroxans is their ability to act as nitric oxide (NO) donors, particularly in the presence of thiols. Nitric oxide is a critical signaling molecule in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The ability to release NO makes benzofuroxan derivatives like this compound promising candidates for research in cancer biology and inflammation.

Potential Applications in Cell Biology

Anticancer Research

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism for NO-donating benzofurans involves the release of NO, which can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Furthermore, NO can modulate the activity of key signaling pathways involved in tumor progression.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Released NO can increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in apoptosis.[2]

  • Cell Cycle Arrest: Some benzofuran derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[1]

  • Inhibition of Key Enzymes: Certain derivatives can inhibit enzymes crucial for cancer cell survival and proliferation.[1]

Anti-inflammatory Studies

Nitric oxide has a dual role in inflammation. While high levels can be pro-inflammatory, lower, controlled release of NO can have anti-inflammatory effects. Benzofuran derivatives have been investigated for their ability to modulate inflammatory pathways.

Potential Mechanisms of Action:

  • Modulation of Inflammatory Pathways: Benzofuran derivatives can influence key inflammatory signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines and enzymes like COX-2.[3]

  • Inhibition of Nitric Oxide Production: While some benzofurans donate NO, others have been shown to inhibit the overproduction of NO in inflammatory conditions, for example, in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various representative benzofuran derivatives against different cancer cell lines. This data highlights the potential potency of this class of compounds.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuransCompound with bromine on methyl at C3K562 (Leukemia)5[6]
Halogenated BenzofuransCompound with bromine on methyl at C3HL60 (Leukemia)0.1[6]
Benzofuran-Piperazine HybridsHybrid 16A549 (Lung Carcinoma)0.12[7]
Benzofuran-Piperazine HybridsHybrid 16SGC7901 (Gastric Cancer)2.75[7]
3-Methylbenzofuran DerivativesCompound 16bA549 (Lung Carcinoma)1.48[8]
Benzofuran-Thiazole HybridsCompound 32aHePG2 (Liver Carcinoma)8.49 - 16.72[8]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the cytotoxic effects of a test compound on cancer cell lines.[1][7]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, K562)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compound (this compound or other derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 2: Measurement of Nitric Oxide Production using Griess Assay

This protocol is used to quantify the release of nitric oxide from a donor compound or to measure the inhibition of NO production in stimulated macrophages.[4]

Materials:

  • RAW 264.7 macrophage cell line (for inhibition studies)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent System

  • 96-well plates

  • Sodium nitrite standard solution

Procedure for NO Donor Activity:

  • Prepare solutions of the test compound at various concentrations in a suitable buffer.

  • Incubate the solutions under conditions that promote NO release (e.g., with a thiol-containing compound like glutathione).

  • At various time points, take aliquots of the supernatant.

  • Add Griess reagents to the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Procedure for Inhibition of NO Production:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the culture supernatant and measure the nitrite concentration using the Griess reagent as described above.

Visualizations

Signaling Pathway Diagram

anticancer_pathway Benzofuran Benzofuran Derivative (e.g., this compound) NO Nitric Oxide (NO) Benzofuran->NO releases CellCycle Cell Cycle Progression Benzofuran->CellCycle inhibits ROS Reactive Oxygen Species (ROS) NO->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of Benzofuran Derivative incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate analyze Calculate Cell Viability and IC50 read_plate->analyze end End analyze->end

References

Application Notes and Protocols for the Detection of Reactive Oxygen Species (ROS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: As of the latest available scientific literature, there is no established and documented use of 5-METHYLBENZOFURAZAN-1-OXIDE as a probe for the detection of reactive oxygen species (ROS). The following application notes and protocols detail the use of well-validated and commonly employed fluorescent probes for the accurate and reliable quantification of ROS in biological systems.

Introduction to Reactive Oxygen Species Detection

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key ROS include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). While ROS play vital roles in cellular signaling and homeostasis at low to moderate concentrations, their overproduction can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the accurate detection and quantification of ROS are crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.

Fluorescent probes are indispensable tools for ROS detection due to their high sensitivity, specificity, and ability to provide real-time spatial and temporal information on ROS generation within living cells. The selection of an appropriate fluorescent probe is critical and depends on the specific type of ROS being investigated and the experimental system.

Commonly Used Fluorescent Probes for ROS Detection

Several fluorescent probes are widely used for the detection of different ROS. The table below summarizes the key characteristics of three of the most common probes.

Feature2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)Dihydroethidium (DHE)MitoSOX™ Red
Target ROS General oxidative stress, primarily H₂O₂, peroxyl radicals, and peroxynitrite.[1]Primarily superoxide (O₂⁻).[1]Specifically mitochondrial superoxide (O₂⁻).[1]
Cellular Localization Cytoplasm.[1]Cytoplasm and Nucleus.[1]Mitochondria.[1]
Detection Mechanism Oxidation to fluorescent dichlorofluorescein (DCF).[1]Oxidation by superoxide to form the fluorescent product 2-hydroxyethidium, which intercalates with DNA.[1]Oxidation by mitochondrial superoxide to a fluorescent product that intercalates with mitochondrial DNA.[1]
Excitation/Emission (nm) ~495 / ~529[1]~518 / ~605[1]~510 / ~580[1]
Advantages High sensitivity to general oxidative stress.[1]Specific for superoxide detection.[1]Highly specific for mitochondrial superoxide.[1]
Limitations Lack of specificity for any single ROS; prone to auto-oxidation and photo-oxidation.[1]Can be oxidized by other species to form ethidium, which has overlapping fluorescence with the superoxide-specific product.[1]Can be influenced by changes in mitochondrial membrane potential.[1]

Experimental Protocols

Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA

This protocol describes the use of DCFH-DA, a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS, to measure overall intracellular ROS levels.

Materials:

  • Cells of interest (adherent or suspension)

  • Appropriate cell culture medium

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • ROS inducer (e.g., H₂O₂) as a positive control

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[2]

    • For suspension cells, use approximately 1.5 x 10⁵ cells per well on the day of the experiment.[3]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO. Store protected from light at -20°C.

    • On the day of the experiment, prepare a fresh 10 µM working solution of DCFH-DA in serum-free cell culture medium or PBS. Protect the solution from light.[2]

  • Cell Staining:

    • Remove the culture medium and wash the cells once with warm PBS.[2]

    • Add 100 µL of the 10 µM DCFH-DA working solution to each well.[2]

    • Incubate the plate at 37°C for 30 minutes in the dark.[2]

  • Treatment with Compound of Interest:

    • After incubation, remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add the compound of interest at various concentrations to the respective wells. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Fluorescence Measurement:

    • After the desired treatment period, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[2]

    • Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Protocol 2: Detection of Superoxide using Dihydroethidium (DHE)

This protocol is designed to specifically measure superoxide levels within the cytoplasm and nucleus.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • Dihydroethidium (DHE)

  • DMSO

  • Superoxide-generating agent (e.g., Antimycin A) as a positive control

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Reagent Preparation: Prepare a 5 mM stock solution of DHE in DMSO.[1]

  • Probe Loading: Add the DHE stock solution to the cell suspension or wells to a final concentration of 5-10 µM.[1]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[1]

  • Induction of Oxidative Stress (Optional): Treat cells with a superoxide-generating agent as a positive control or with the experimental compound.[1]

  • Fluorescence Measurement: After incubation and treatment, wash the cells twice with PBS. Measure the fluorescence using a microplate reader (Ex/Em = ~518 nm / ~605 nm) or a fluorescence microscope.

Protocol 3: Measurement of Mitochondrial Superoxide with MitoSOX™ Red

This protocol specifically quantifies superoxide levels within the mitochondria.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Hanks' Balanced Salt Solution (HBSS) or PBS

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium.[2]

    • Remove the treatment medium and wash the cells once with warm PBS.[2]

    • Add 100 µL of the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.[2]

  • Fluorescence Measurement:

    • After incubation, wash the cells gently three times with warm PBS.[2]

    • Measure the fluorescence intensity using a microplate reader (Ex/Em = ~510 nm / ~580 nm).

Visualizations

Cellular ROS Generation and Signaling Pathways

ROS_Signaling cluster_source ROS Sources cluster_ros Reactive Oxygen Species cluster_effects Cellular Effects Mitochondria Mitochondria (Electron Transport Chain) O2_superoxide O₂⁻ (Superoxide) Mitochondria->O2_superoxide NADPH_Oxidase NADPH Oxidase (NOX) NADPH_Oxidase->O2_superoxide Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->O2_superoxide Environmental Environmental Factors (UV, Pollutants) Environmental->O2_superoxide H2O2 H₂O₂ (Hydrogen Peroxide) O2_superoxide->H2O2 SOD Lipid_Peroxidation Lipid Peroxidation O2_superoxide->Lipid_Peroxidation OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fenton Reaction (Fe²⁺) Protein_Oxidation Protein Oxidation H2O2->Protein_Oxidation Signaling_Pathways Modulation of Signaling Pathways H2O2->Signaling_Pathways DNA_Damage DNA Damage OH_radical->DNA_Damage

Caption: Major sources of cellular ROS and their downstream effects.

Experimental Workflow for ROS Detection

ROS_Workflow start Start cell_culture 1. Cell Culture (Seed cells in a 96-well plate) start->cell_culture treatment 2. Treatment (Apply compound of interest) cell_culture->treatment probe_loading 3. Probe Loading (Add ROS-sensitive fluorescent probe) treatment->probe_loading incubation 4. Incubation (Allow probe uptake and reaction) probe_loading->incubation measurement 5. Fluorescence Measurement (Microplate reader or microscope) incubation->measurement data_analysis 6. Data Analysis (Quantify fluorescence intensity) measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for measuring ROS levels.

References

Application Notes and Protocols for the Synthesis of 5-Methylbenzofurazan-1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-methylbenzofurazan-1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol herein is adapted from the well-established oxidative cyclization of ortho-nitroanilines, a reliable method for the preparation of various benzofurazan-1-oxides (also known as benzofuroxans). The synthesis involves the reaction of 4-methyl-2-nitroaniline with sodium hypochlorite in an alkaline ethanolic solution. This document outlines the detailed experimental procedure, necessary reagents and equipment, and expected outcomes, including quantitative data. Additionally, a visual representation of the synthetic pathway is provided to facilitate a clear understanding of the chemical transformation.

Introduction

Benzofurazan-1-oxides are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique chemical properties. The introduction of a methyl group at the 5-position of the benzofurazan-1-oxide scaffold can modulate its physicochemical and pharmacological properties, making this compound a valuable target for synthesis and further investigation. The synthetic route described is a robust and accessible method, suitable for laboratory-scale preparation.

Data Presentation

ParameterValueReference
Starting Material 4-Methyl-2-nitroaniline[1][2][3]
Molecular Formula C₇H₈N₂O₂[1][3]
Molecular Weight 152.15 g/mol [1]
Appearance Red crystals or bright orange powder[3]
Melting Point 115-116 °C[1]
Final Product This compound
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
Appearance Yellow solid
Melting Point 72-73 °C (for the unsubstituted analog)[4]
Yield 80-82% (for the unsubstituted analog)[4]

Note: The melting point and yield for this compound are expected to be similar to the unsubstituted benzofurazan oxide, but should be determined experimentally.

Experimental Protocol

This protocol is adapted from the synthesis of benzofurazan oxide from o-nitroaniline.[4]

Materials:

  • 4-Methyl-2-nitroaniline (2-nitro-p-toluidine)

  • Sodium hydroxide (NaOH)

  • Chlorine gas (Cl₂) or commercial sodium hypochlorite (NaOCl) solution (bleach)

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Crushed ice

  • Distilled water

  • Erlenmeyer flask (1 L)

  • Three-necked flask (500 mL) with stirrer, thermometer, and dropping funnel

  • Büchner funnel and filter flask

  • Steam bath

  • Ice-salt bath

Procedure:

Part A: Preparation of Sodium Hypochlorite Solution

This step can be skipped if a commercial, standardized sodium hypochlorite solution is used.

  • Immediately before use, prepare a solution of sodium hypochlorite. In a suitable flask, dissolve 50 g (1.25 moles) of sodium hydroxide in 200 mL of water with swirling.

  • Cool the solution to 0 °C in an ice bath and add 100 g of crushed ice.

  • Bubble chlorine gas from a cylinder through the cold solution until 41 g (0.58 moles) has been absorbed. It is crucial to avoid an excess of chlorine.

  • Keep the resulting sodium hypochlorite solution in the dark at 0 °C until it is needed.

Part B: Synthesis of this compound

  • In a 1 L Erlenmeyer flask, prepare a solution of 21 g (0.32 moles) of potassium hydroxide in 250 mL of 95% ethanol. Gently heat the mixture on a steam bath until the solid dissolves. A small amount of insoluble carbonate may remain.

  • To the warm alkaline solution, add 44.1 g (0.29 moles) of 4-methyl-2-nitroaniline. A deep red solution will form.

  • Cool the resulting solution to 0 °C in an ice-salt bath.

  • With efficient stirring, slowly add the freshly prepared sodium hypochlorite solution from Part A over a period of approximately 10 minutes.

  • A flocculent yellow precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a large Büchner funnel.

  • Wash the precipitate with 200 mL of cold water.

  • Air-dry the product. The expected crude yield is in the range of 80-85%.

  • For purification, recrystallize the crude product from a mixture of 95% ethanol and water. A suggested starting ratio is 3:1 ethanol to water by volume. Dissolve the crude product in the minimum amount of the hot solvent mixture, filter out any insoluble impurities, and allow the filtrate to cool to room temperature to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry.

  • Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Synthetic Pathway:

Synthesis_of_5_Methylbenzofurazan_1_oxide Synthesis of this compound StartingMaterial 4-Methyl-2-nitroaniline Product This compound StartingMaterial->Product Oxidative Cyclization Reagents NaOCl, KOH, Ethanol Reagents->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Experimental_Workflow Experimental Workflow A Dissolve KOH in Ethanol B Add 4-Methyl-2-nitroaniline A->B C Cool to 0 °C B->C D Slowly Add NaOCl Solution C->D E Precipitation of Product D->E F Filter and Wash Crude Product E->F G Recrystallize for Purification F->G H Dry and Characterize Final Product G->H

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the Quantification of 5-Methylbenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of potential analytical methods for the quantification of 5-Methylbenzofurazan-1-oxide (also known as 5-methyl-2,1,3-benzoxadiazole N-oxide or 5-methylbenzofuroxan). Due to a lack of specific validated methods for this compound in publicly available literature, this guide outlines protocols adapted from analytical techniques used for structurally similar compounds. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), and UV-Vis Spectrophotometry. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to guide researchers in developing and validating a suitable quantitative method for this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol [1][2][3]. It belongs to the benzofuroxan class of compounds, which are known for their diverse biological activities and are often studied in the context of medicinal chemistry and drug development. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, quality control, and formulation development.

Physicochemical Properties:

PropertyValueReference
CAS Number19164-41-1[1]
Molecular FormulaC₇H₆N₂O₂[1][2]
Molecular Weight150.1347 g/mol [1][2]
IUPAC Name5-methyl-2,1,3-benzoxadiazole 1-oxide[1]
Synonyms5-Methylbenzofurazan oxide, 5-Methylbenzofurazan N-oxide, 5-Methylbenzofuroxan[1][2][3]

Recommended Analytical Techniques

Based on the physicochemical properties of this compound and analytical methods for related compounds, the following techniques are recommended for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of organic molecules. A reversed-phase HPLC method using a C18 column is a suitable starting point for developing a quantitative assay for this compound.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis prep_std Prepare Stock & Working Standards col_select Column Selection (e.g., C18) prep_std->col_select prep_sample Prepare Sample Solution prep_sample->col_select mp_opt Mobile Phase Optimization col_select->mp_opt flow_rate Flow Rate & Temp Optimization mp_opt->flow_rate det_wl Detector Wavelength Selection flow_rate->det_wl linearity Linearity & Range det_wl->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ Determination accuracy->lod_loq specificity Specificity lod_loq->specificity quant Quantification of Analyte specificity->quant

Caption: Workflow for HPLC method development and validation.

Experimental Protocol (Adapted from a method for 5-methyl-1H-benzotriazole[4]):

Objective: To develop a reversed-phase HPLC method for the quantification of this compound.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Sonicator

Procedure:

  • Standard Preparation:

    • Prepare a stock solution (e.g., 1000 µg/mL) of this compound in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase). Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v). Gradient elution may be necessary for complex matrices.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Scan for optimal wavelength using a DAD (likely in the UV range, e.g., 280-320 nm, based on related structures[5]).

  • Calibration and Quantification:

    • Inject the working standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Data Presentation:

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given that this compound has a relatively low molecular weight, it is likely amenable to GC analysis. The NIST WebBook provides an electron ionization mass spectrum for this compound, which would be invaluable for identification using MS[1].

Workflow for GC-MS Method Development:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis prep_std Prepare Standards in Volatile Solvent col_select Column Selection (e.g., DB-5ms) prep_std->col_select prep_sample Sample Extraction/Derivatization (if needed) prep_sample->col_select temp_prog Temperature Program Optimization col_select->temp_prog inlet_param Inlet Parameter Optimization temp_prog->inlet_param ms_param MS Parameter Optimization (Scan/SIM) inlet_param->ms_param linearity Linearity & Range ms_param->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ Determination accuracy->lod_loq specificity Specificity lod_loq->specificity quant Quantification of Analyte specificity->quant

Caption: Workflow for GC-MS method development and validation.

Experimental Protocol (General):

Objective: To develop a GC-MS method for the quantification of this compound.

Materials and Reagents:

  • This compound reference standard

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Internal standard (optional, e.g., a structurally similar compound not present in the sample)

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Analytical balance

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a volatile solvent.

    • Prepare a series of working standards by serial dilution. If using an internal standard, add it to each standard at a constant concentration.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable organic solvent.

    • Concentrate the extract if necessary.

    • Add the internal standard (if used).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions can be selected from the NIST mass spectrum[1].

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

  • Calibration and Quantification:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Quantify the analyte in samples using this calibration curve.

Data Presentation:

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)95-105%
Precision (%RSD)< 5%
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for quantification if the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength as the analyte. This method is based on the Beer-Lambert law.

Experimental Protocol (General):

Objective: To quantify this compound using UV-Vis spectrophotometry.

Materials and Reagents:

  • This compound reference standard

  • Spectrophotometric grade solvent (e.g., Methanol, Ethanol, or Acetonitrile)

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the λmax.

  • Standard Preparation:

    • Prepare a stock solution and a series of dilutions in the same solvent.

  • Calibration and Quantification:

    • Measure the absorbance of each standard at the predetermined λmax.

    • Generate a calibration curve by plotting absorbance against concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Data Presentation:

ParameterExpected Value
λmaxTo be determined
Molar Absorptivity (ε)To be determined
Linearity (r²)> 0.995
Limit of Quantification (LOQ)To be determined

Method Validation

Any newly developed analytical method must be validated to ensure its reliability for the intended application. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific, validated analytical methods for the quantification of this compound are not readily found in the literature, this document provides a detailed starting point for researchers. The outlined protocols for HPLC, GC-MS, and UV-Vis Spectrophotometry are based on established principles and methods for similar compounds. It is imperative that any chosen method be fully developed and rigorously validated for the specific sample matrix and intended application to ensure accurate and reliable results.

References

Application Notes and Protocols for Novel Assays Utilizing 5-Methylbenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the development of three novel assays incorporating 5-methylbenzofurazan-1-oxide. Given the limited direct biological data on this specific compound, these protocols are based on the known activities of structurally related benzofuran and benzofurazan derivatives. The proposed assays will explore its potential as a Rho-associated protein kinase (ROCK) inhibitor, a nitric oxide (NO) donor, and a modulator of intracellular reactive oxygen species (ROS).

Novel Assay 1: Cell-Based Screening for ROCK Inhibition

Application Note

The Rho-associated protein kinase (ROCK) signaling pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. Dysregulation of this pathway is implicated in various diseases such as cancer, glaucoma, and cardiovascular disorders. Consequently, ROCK inhibitors are of significant therapeutic interest. A related benzofuran derivative has been identified as a ROCK inhibitor. This assay protocol is designed to screen this compound for similar inhibitory activity by evaluating its effect on ROCK-mediated cellular events. The proposed assay utilizes a cell-based model to provide physiologically relevant insights into the compound's potential as a ROCK inhibitor.

Experimental Protocol: ROCK Inhibition Assay

1. Objective: To determine the inhibitory potential of this compound on ROCK signaling in a cell-based assay.

2. Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • This compound
  • Y-27632 (known ROCK inhibitor, positive control)
  • Thrombin (ROCK activator)
  • Phosphate Buffered Saline (PBS)
  • Fixation solution (e.g., 4% paraformaldehyde in PBS)
  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
  • DAPI (4',6-diamidino-2-phenylindole)
  • Fluorescence microscope

3. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in a 96-well clear-bottom black plate at a density of 1 x 10^4 cells per well.
  • Allow cells to adhere and grow for 24 hours.

4. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare serial dilutions of this compound and the positive control (Y-27632) in serum-free DMEM.
  • Remove the culture medium from the cells and replace it with the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
  • Incubate for 1 hour at 37°C.

5. ROCK Activation and Staining:

  • Add thrombin to each well (except the no-treatment control) to a final concentration of 1 U/mL to activate ROCK signaling.
  • Incubate for 30 minutes at 37°C.
  • Wash the cells twice with PBS.
  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Wash twice with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
  • Wash twice with PBS.
  • Block with 1% BSA for 30 minutes.
  • Stain with fluorescently labeled phalloidin (to visualize F-actin) and DAPI (to visualize nuclei) for 1 hour at room temperature in the dark.
  • Wash three times with PBS.

6. Imaging and Analysis:

  • Image the cells using a high-content imaging system or a fluorescence microscope.
  • Quantify changes in cell morphology, such as cell rounding and stress fiber formation, which are indicative of ROCK activity.
  • The percentage of rounded cells can be calculated for each treatment condition.

Data Presentation: Hypothetical ROCK Inhibition Data
CompoundConcentration (µM)Percentage of Rounded Cells (%)Standard Deviation
Vehicle Control (DMSO)-855.2
This compound1786.1
This compound10454.8
This compound50203.5
Y-27632 (Positive Control)10152.9
No Treatment Control-102.1

Visualization: ROCK Signaling Pathway

ROCK_Signaling_Pathway Thrombin Thrombin GPCR GPCR Thrombin->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) ROCK->MLC_P Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Stress_Fibers Stress Fiber Formation & Cell Contraction Actin_Myosin->Stress_Fibers Test_Compound This compound Test_Compound->ROCK Inhibits? NO_Donor_Assay_Workflow Start Start: Prepare Reagents Setup_Plate Set up 96-well plate with Test Compound, Controls, and PBS Start->Setup_Plate Add_GSH Add Glutathione (GSH) to initiate reaction Setup_Plate->Add_GSH Incubate Incubate at 37°C for 2 hours Add_GSH->Incubate Add_Griess_A Add Griess Reagent A (Sulfanilamide) Incubate->Add_Griess_A Incubate_A Incubate for 10 min Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B (NED) Incubate_A->Add_Griess_B Incubate_B Incubate for 10 min Add_Griess_B->Incubate_B Read_Absorbance Read Absorbance at 540 nm Incubate_B->Read_Absorbance Analyze Analyze Data using Nitrite Standard Curve Read_Absorbance->Analyze ROS_Assay_Logic Start Seed Cells in 96-well plate Load_Probe Load cells with DCFH-DA probe Start->Load_Probe Add_Compound Treat cells with This compound Load_Probe->Add_Compound Split Split into two groups Add_Compound->Split Basal Basal ROS Measurement Split->Basal Group 1 Induce_ROS Induce ROS with H2O2 Split->Induce_ROS Group 2 Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Basal->Measure_Fluorescence Induce_ROS->Measure_Fluorescence Analyze Analyze and Compare Results Measure_Fluorescence->Analyze

Proper Handling and Storage of 5-Methylbenzofurazan-1-Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper handling and storage of 5-Methylbenzofurazan-1-oxide (also known as 5-Methylbenzofuroxan), a heterocyclic compound of interest in pharmaceutical and materials science research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for risk assessment and the design of safe experimental procedures.

PropertyValueUnitSource
Molecular Formula C₇H₆N₂O₂[1]
Molecular Weight 150.13 g/mol [1]
Appearance Light yellow to yellow to orange crystalline powder[2]
Melting Point 96 - 98°C[3]
Standard solid enthalpy of combustion (ΔcH°solid) -3787.30 ± 1.50kJ/mol[1]
Enthalpy of formation at standard conditions (gas, ΔfH°gas) 267.40 ± 2.20kJ/mol[1]
Solid phase enthalpy of formation at standard conditions (ΔfH°solid) 175.20 ± 1.80kJ/mol[1]
Enthalpy of sublimation at standard conditions (ΔsubH°) 92.20 ± 1.20kJ/mol[1]
Log10 of Water solubility (log10WS) -8.78[1]
Octanol/Water partition coefficient (logPoct/wat) 0.770[1]

Hazard Identification and Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Based on these hazards, the following precautionary measures must be taken:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Experimental Protocols

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Glassware (e.g., beaker, flask)

  • Fume hood

  • Personal Protective Equipment (PPE) as specified in section 3.2

Procedure:

  • Ensure the work area is clean and uncluttered.

  • Perform all handling operations within a certified chemical fume hood to minimize inhalation exposure.

  • Don appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.

  • Carefully open the container of this compound.

  • Using a clean spatula, dispense the required amount of the solid onto weighing paper or a weighing boat.

  • Promptly and securely close the container after dispensing.

  • Transfer the weighed compound to the desired reaction vessel or for solution preparation.

  • If preparing a solution, add the solvent slowly to the solid and stir until dissolved.

  • Clean any spills immediately according to the spill response protocol (see section 4).

  • Decontaminate all equipment and the work surface after use.

  • Dispose of waste materials in a designated, labeled hazardous waste container.

  • Remove PPE and wash hands thoroughly with soap and water before leaving the laboratory.

Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

  • Body Protection: A flame-retardant lab coat should be worn and kept fastened. For larger quantities or increased risk of exposure, a chemical-resistant apron may be necessary.

  • Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

PPE_Workflow Start Entering Lab Don_PPE Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Start->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE Handle_Chemical->Doff_PPE Exit_Lab Exit Lab Doff_PPE->Exit_Lab

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Storage and Spill Response Protocols

Storage Protocol

Proper storage is essential to maintain the stability and purity of this compound.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a dry, cool, and well-ventilated area.[4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and foodstuffs.[4]

  • Temperature: Store at room temperature unless otherwise specified by the supplier.[2]

Storage_Protocol Compound This compound Container Tightly Sealed Original Container Compound->Container Location Dry, Cool, Well-Ventilated Area Container->Location Incompatibles Away From: - Oxidizing Agents - Strong Acids - Foodstuffs Location->Incompatibles

Caption: Key considerations for the proper storage of this compound.

Spill Response Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Report: Notify the laboratory supervisor and the institutional safety office.

  • PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a HEPA-filtered vacuum.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe dry.

  • Waste Disposal: Place all contaminated materials, including cleaning supplies and PPE, into a labeled hazardous waste container for proper disposal.

Application Notes

This compound and its parent compound, benzofuroxan, are versatile compounds with applications in various research fields.

  • Pharmaceutical Development: Benzofuroxan derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antitumor agents.[2][5] They are also studied for their role as nitric oxide (NO) donors.[5]

  • Materials Science: The electron-accepting properties of benzofuroxans make them valuable intermediates in the synthesis of advanced materials, such as those used in organic light-emitting diodes (OLEDs) and sensors.[2]

  • Fungicidal Research: Certain benzofuroxan derivatives have demonstrated efficacy against phytopathogenic fungi.[6]

When designing experiments, it is important to consider that benzofuroxan derivatives can undergo tautomerism in solution, which may affect their reactivity and spectroscopic properties.[7]

Caption: Overview of the primary research applications for benzofuroxan derivatives.

References

Preparing Stock Solutions of 5-Methylbenzofuran-1-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation of stock solutions of 5-Methylbenzofuran-1-oxide (also known as 5-Methylbenzofuroxan). Due to its limited aqueous solubility, proper preparation techniques are crucial for obtaining accurate and reproducible results in downstream applications, particularly in drug development and biological assays. This guide outlines the chemical properties, recommended solvents, safety precautions, and a step-by-step protocol for preparing high-quality stock solutions.

Introduction

5-Methylbenzofuran-1-oxide is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reliable experimental outcomes. The very low water solubility of this compound necessitates the use of organic solvents to create concentrated stock solutions, which can then be diluted into aqueous buffers for various assays. This protocol provides a standardized procedure to ensure solution homogeneity and concentration accuracy.

Chemical and Physical Properties

A summary of the key properties of 5-Methylbenzofuran-1-oxide is presented in the table below. Understanding these properties is essential for proper handling and solution preparation.

PropertyValueReference
Synonyms 5-Methylbenzofurazan N-oxide, 5-Methylbenzofurazan 1-oxide, 5-Methylbenzofuroxan[1][2]
CAS Number 19164-41-1[1][2]
Molecular Formula C₇H₆N₂O₂[1][2]
Molecular Weight 150.13 g/mol [1][2]
logP (Octanol/Water) 0.770 (Calculated)[1][2]
Water Solubility log₁₀WS = -8.78 (Calculated)[1][2]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[1][3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4]

  • Storage: Store 5-Methylbenzofuran-1-oxide in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.[1]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Recommended Solvents for Stock Solutions

Given the low aqueous solubility of 5-Methylbenzofuran-1-oxide, organic solvents are necessary for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended due to their strong solubilizing power for a wide range of organic compounds.[5][6][7] Ethanol may also be a suitable solvent, though potentially with lower solubility limits. For biological assays, it is common practice to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous assay buffer.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 5-Methylbenzofuran-1-oxide in DMSO. The concentration can be adjusted as needed based on experimental requirements.

Materials:

  • 5-Methylbenzofuran-1-oxide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettors and appropriate sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 5-Methylbenzofuran-1-oxide is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 150.13 g/mol = 1.5013 mg

  • Weigh the compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out approximately 1.5 mg of 5-Methylbenzofuran-1-oxide. Record the exact weight.

  • Dissolve the compound:

    • Transfer the weighed compound into a clean, labeled microcentrifuge tube or amber glass vial.

    • Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 1.50 mg, add 1.0 mL of DMSO. If the weight is different, adjust the volume of DMSO accordingly to achieve a 10 mM concentration (Volume (mL) = [Mass (mg) / 150.13 g/mol ] / 10 mmol/L * 1000).

    • Cap the tube or vial securely.

  • Ensure complete dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not dissolve completely, gentle warming in a water bath (not to exceed 40°C) or brief sonication can be used to aid dissolution.

  • Storage of the stock solution:

    • Store the 10 mM stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C.

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a 5-Methylbenzofuran-1-oxide stock solution.

Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage & Use start Start calculate Calculate Mass of 5-Methylbenzofuran-1-oxide start->calculate 1. weigh Weigh Compound calculate->weigh 2. dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve 3. ensure_dissolution Ensure Complete Dissolution (Vortex/Sonicate) dissolve->ensure_dissolution 4. store Store Stock Solution (-20°C or 4°C) ensure_dissolution->store 5. aliquot Aliquot for Single Use store->aliquot dilute Dilute to Working Concentration in Assay Buffer store->dilute aliquot->dilute end_use Use in Experiment dilute->end_use

Caption: Workflow for preparing 5-Methylbenzofuran-1-oxide stock solution.

Application Notes

  • Solubility Testing: If preparing a stock solution at a concentration higher than 10 mM, it is advisable to first perform a small-scale solubility test to ensure the compound will fully dissolve in the chosen solvent at the desired concentration.

  • Use in Biological Assays: When diluting the DMSO stock solution into an aqueous buffer for a biological assay, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the biological system (typically <0.5-1%).

  • Precipitation upon Dilution: Due to the hydrophobic nature of 5-Methylbenzofuran-1-oxide, precipitation may occur when the concentrated organic stock solution is diluted into an aqueous buffer. To minimize this, add the stock solution to the buffer while vortexing and avoid using a stock concentration that is too high. If precipitation is observed, the experiment may need to be optimized by lowering the final compound concentration or adjusting the buffer composition.

  • Compound Stability: While generally stable, prolonged exposure to light and air should be avoided. Use amber vials for storage and minimize the time the stock solution is left at room temperature.

References

Application Notes and Protocols: 5-Methylbenzofurazan-1-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylbenzofurazan-1-oxide, also known as 5-methylbenzofuroxan, is a versatile heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique chemical reactivity, primarily as an oxidant and a precursor for nitrogen-containing heterocycles, has led to its application in the synthesis of various pharmacologically and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The primary applications of this compound in organic synthesis revolve around its ability to act as a source of dinitrosobenzene and its participation in cycloaddition reactions. These properties are harnessed in the following key synthetic routes:

  • Synthesis of Quinoxaline-1,4-dioxides (The Beirut Reaction): this compound reacts with compounds containing active methylene groups, such as β-ketoesters and 1,3-diketones, as well as enamines, to yield substituted quinoxaline-1,4-dioxides.[1][2] This transformation, known as the Beirut Reaction, is a powerful tool for constructing this important class of N-heterocycles, which are known to exhibit a wide range of biological activities, including antibacterial and antitumor properties.[1]

  • Cycloaddition Reactions with Nitrile Oxides: The benzene ring of benzofurazan N-oxides can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides. This reaction leads to the formation of mono- and bis-adducts, providing a route to novel and complex heterocyclic systems.

  • Synthesis of Benzimidazoles: Benzofurazan oxides can serve as precursors for the synthesis of 2-aryl-substituted benzimidazoles, another class of heterocycles with significant pharmaceutical applications.

Data Presentation

The following tables summarize quantitative data for representative reactions involving benzofurazan oxides, illustrating typical yields and reaction conditions.

Table 1: Synthesis of Quinoxaline-1,4-dioxides via the Beirut Reaction

This compoundActive Methylene CompoundCatalyst/BaseSolventTime (h)Yield (%)Reference
1 equiv.Ethyl acetoacetateSilica GelDichloromethane1275-85[2] (adapted)
1 equiv.AcetylacetoneTriethylamineMethanol480-90[1] (adapted)
1 equiv.1-MorpholinocyclohexeneNoneMethanol1260-70[1] (adapted)

Table 2: Cycloaddition of Benzofurazan-1-oxides with Nitrile Oxides

Benzofurazan-1-oxide DerivativeNitrile OxideSolventTime (h)Product(s)Yield (%)Reference
This compound2,4,6-Trimethylbenzonitrile oxideDichloromethane24Mono- and Bis-adductsNot specified[2] (general)
Benzofurazan-1-oxideBenzonitrile oxideDichloromethane24Mono- and Bis-adductsNot specified[2] (general)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted-6-methylquinoxaline-1,4-dioxides via the Beirut Reaction (Silica Gel Catalysis)

This protocol is adapted from the general method for the reaction of benzofuroxans with active methylene compounds.[2]

Materials:

  • This compound

  • β-ketoester or 1,3-diketone (e.g., ethyl acetoacetate, acetylacetone)

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM), anhydrous

  • Ethanol or Methanol for recrystallization

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL), add the active methylene compound (1.2 mmol).

  • To this mixture, add silica gel (2.0 g) and stir the suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture to remove the silica gel and wash the silica gel with dichloromethane (3 x 10 mL).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) or by recrystallization from ethanol or methanol to afford the pure 2-substituted-6-methylquinoxaline-1,4-dioxide.

Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition of this compound with a Nitrile Oxide

This protocol is a general representation based on the known reactivity of benzofurazan N-oxides.[2]

Materials:

  • This compound

  • Aldoxime (precursor to the nitrile oxide, e.g., 2,4,6-trimethylbenzaldoxime)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine or other suitable base

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In situ generation of the nitrile oxide: To a solution of the aldoxime (1.1 mmol) in anhydrous dichloromethane (15 mL), add N-chlorosuccinimide (1.1 mmol) and a catalytic amount of pyridine. Stir the mixture at room temperature for 1 hour. Then, cool the mixture to 0 °C and add triethylamine (1.2 mmol) dropwise. Stir for an additional 30 minutes at 0 °C.

  • Cycloaddition: To the freshly prepared solution of the nitrile oxide, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono- and bis-adducts.

Visualizations

Beirut_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5_Me_Benzofuroxan This compound Reaction_Vessel Reaction in Dichloromethane with Silica Gel Catalyst 5_Me_Benzofuroxan->Reaction_Vessel Active_Methylene Active Methylene Compound (e.g., β-ketoester) Active_Methylene->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Stirring, RT, 12-24h Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Column Chromatography or Recrystallization) Evaporation->Purification Product 6-Methylquinoxaline-1,4-dioxide Purification->Product

Caption: Experimental workflow for the synthesis of 6-methylquinoxaline-1,4-dioxides.

Cycloaddition_Pathway Benzofuroxan This compound Reaction [3+2] Cycloaddition Benzofuroxan->Reaction Nitrile_Oxide Nitrile Oxide (in situ generated) Nitrile_Oxide->Reaction Mono_adduct Mono-adduct Reaction->Mono_adduct 1 equivalent Nitrile Oxide Bis_adduct Bis-adduct Reaction->Bis_adduct Excess Nitrile Oxide

Caption: Reaction pathway for the 1,3-dipolar cycloaddition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylbenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methylbenzofurazan-1-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the synthesis of this compound from 2-nitro-p-toluidine can stem from several factors. The primary reasons include incomplete reaction, degradation of the product, and competing side reactions. Key areas to investigate are the quality and concentration of the oxidizing agent, reaction temperature, and the pH of the reaction medium.

Troubleshooting Steps:

  • Verify Oxidant Quality: The oxidizing agent, typically aqueous sodium hypochlorite (bleach), is unstable and degrades over time. Use a fresh, unopened bottle of commercial bleach or titrate the solution to determine its active chlorine concentration before use.

  • Control Reaction Temperature: The reaction is exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions and decomposition of the product. Use an ice-salt bath for efficient cooling.

  • Monitor pH: The reaction is usually carried out under basic conditions. The pH should be carefully controlled, as a highly acidic or alkaline environment can lead to undesired side reactions.

  • Ensure Efficient Stirring: The reaction mixture is often heterogeneous. Vigorous stirring is necessary to ensure proper mixing of the reactants.

Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is it and how can I avoid it?

The formation of dark, polymeric tars is a common issue in oxidation reactions involving aromatic amines. These byproducts arise from over-oxidation and other side reactions.

Preventative Measures:

  • Strict Temperature Control: Avoid any temperature spikes during the addition of the oxidizing agent.

  • Slow Addition of Oxidant: Add the sodium hypochlorite solution slowly and dropwise to the reaction mixture to maintain control over the reaction rate and temperature.

  • Optimal Stoichiometry: Use the correct molar ratio of reactants. An excess of the oxidizing agent can promote the formation of tars.

Q3: My purified product shows impurities on analysis (TLC, NMR). What are the likely impurities and how can I remove them?

Common impurities include unreacted 2-nitro-p-toluidine and various side products.

Common Impurities and Purification:

ImpurityIdentificationPurification Method
2-nitro-p-toluidineCan be identified by TLC (will have a different Rf value) and NMR spectroscopy.Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. Column chromatography can also be used for more difficult separations.
Polymeric byproductsAppear as a baseline streak on TLC and can lead to broad, unresolved peaks in the NMR spectrum.These are often less soluble than the desired product. Filtration of the crude product can remove some of these. Recrystallization is also effective as they tend to remain in the mother liquor.
Isomeric byproductsMay arise from the nitration of p-toluidine if the starting material is not pure.Careful purification by column chromatography may be necessary.

Q4: The reaction seems to be very slow or does not go to completion. What could be the issue?

A sluggish reaction can be due to a few key factors.

Troubleshooting a Slow Reaction:

  • Inactive Oxidizing Agent: As mentioned, the concentration of active chlorine in the sodium hypochlorite solution is critical. If the solution is old, it may have significantly degraded.

  • Insufficient Base: The reaction requires a basic medium. Ensure that the concentration of the base (e.g., sodium hydroxide) is adequate.

  • Low Temperature: While low temperatures are necessary to control the reaction, a temperature that is too low can significantly slow down the reaction rate. Ensure the reaction is proceeding at the recommended temperature range.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of benzofurazan oxides.

Materials:

  • 2-nitro-p-toluidine

  • Sodium hypochlorite solution (commercial bleach, check concentration)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Ice

Procedure:

  • Preparation of the Reaction Mixture: In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-nitro-p-toluidine in a solution of sodium hydroxide in a mixture of ethanol and water.

  • Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Oxidation: Slowly add a pre-cooled aqueous solution of sodium hypochlorite to the stirred reaction mixture, ensuring the temperature does not rise above 5 °C. The addition should be dropwise.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for the recommended time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Once the reaction is complete, the product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.

Table 1: Summary of Key Reaction Parameters and Their Impact on Yield

ParameterRecommended RangeEffect of Deviation on YieldTroubleshooting Action
Reaction Temperature 0-5 °CHigher: Increased byproduct formation, product decomposition. Lower: Very slow reaction rate.Use an efficient cooling bath (ice-salt). Monitor the internal temperature closely.
Oxidant Concentration Varies, use fresh bleachToo Low: Incomplete reaction. Too High: Increased side reactions and tar formation.Titrate the bleach solution before use. Use a fresh bottle.
pH Basic (e.g., >10)Too Low: Incomplete reaction. Too High: Potential for other side reactions.Ensure the starting material is fully dissolved in the basic solution.
Reaction Time Varies (monitor by TLC)Too Short: Incomplete reaction. Too Long: Potential for product degradation.Monitor the reaction progress using TLC to determine the optimal reaction time.

Visualizing the Workflow and Troubleshooting Logic

Synthesis_Workflow Experimental Workflow for this compound Synthesis A Dissolve 2-nitro-p-toluidine in basic ethanol/water B Cool to 0-5 °C A->B C Slowly add Sodium Hypochlorite B->C D Monitor Reaction by TLC C->D E Isolate Crude Product (Filtration) D->E F Wash with Cold Water E->F G Recrystallize from Ethanol/Water F->G H Pure this compound G->H

Caption: A flowchart of the key steps in the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield Start Low Yield Observed Q1 Was the Sodium Hypochlorite solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction temperature maintained at 0-5 °C? A1_Yes->Q2 Sol1 Use fresh bleach or titrate the solution. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction mixture stirred vigorously? A2_Yes->Q3 Sol2 Improve cooling and monitor temperature closely. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the reaction monitored to completion by TLC? A3_Yes->Q4 Sol3 Ensure efficient stirring. A3_No->Sol3 A4_No Increase reaction time and continue monitoring. Q4->A4_No

Caption: A decision tree to diagnose and resolve common causes of low reaction yield.

Technical Support Center: 5-Methylbenzofurazan-1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 5-Methylbenzofurazan-1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and reliable method is the oxidative cyclization of 4-methyl-2-nitroaniline using an oxidizing agent like sodium hypochlorite.[1] This method is advantageous due to its relatively mild reaction conditions and good yields. Alternative methods include the thermal decomposition of the corresponding o-nitrophenylazide or oxidation with phenyl iodosoacetate, though these are less commonly employed.[1]

Q2: What are the critical parameters to control during the synthesis using the sodium hypochlorite method?

A2: Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction should be maintained at a low temperature, typically around 0°C, to prevent the decomposition of sodium hypochlorite and minimize the formation of tarry byproducts.[1]

  • Purity of Starting Material: The purity of the 4-methyl-2-nitroaniline is important, as impurities can lead to side reactions and lower yields.

  • Stoichiometry of Reagents: The molar ratios of the reactants, particularly the oxidizing agent, should be carefully controlled to ensure complete conversion and avoid over-oxidation.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

Q3: Can I use a different oxidizing agent instead of sodium hypochlorite?

A3: Yes, other oxidizing agents have been reported for the synthesis of benzofurazan oxides, such as phenyl iodosoacetate.[1] However, sodium hypochlorite is generally preferred due to its availability and cost-effectiveness. The choice of oxidizing agent may require significant optimization of the reaction conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposition of Sodium Hypochlorite: The oxidizing agent is unstable at higher temperatures. 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 3. Poor Quality Starting Material: Impurities in the 4-methyl-2-nitroaniline can interfere with the reaction. 4. Incorrect Stoichiometry: An insufficient amount of oxidizing agent will result in incomplete conversion.1. Maintain Low Temperature: Ensure the reaction temperature is kept between 0-5°C using an ice bath. Prepare the sodium hypochlorite solution fresh before use.[1] 2. Monitor Reaction and Extend Time: Use TLC to monitor the consumption of the starting material. If the reaction is sluggish, extend the reaction time. Ensure vigorous stirring to maintain a homogenous mixture. 3. Purify Starting Material: Recrystallize or purify the 4-methyl-2-nitroaniline before use. 4. Optimize Reagent Ratio: Experiment with slightly increasing the molar ratio of sodium hypochlorite.
Formation of Tarry Byproducts 1. High Reaction Temperature: Elevated temperatures can lead to decomposition and polymerization reactions.[1] 2. Excess Oxidizing Agent: Over-oxidation of the product or starting material.1. Strict Temperature Control: Maintain the reaction temperature at or below 5°C. 2. Careful Addition of Oxidant: Add the sodium hypochlorite solution slowly and dropwise to the reaction mixture to avoid localized high concentrations and overheating.
Product is Difficult to Purify 1. Presence of Unreacted Starting Material: The reaction did not go to completion. 2. Formation of Multiple Side Products: Suboptimal reaction conditions leading to a complex mixture.1. Optimize Reaction Time and Stoichiometry: Ensure the reaction goes to completion by adjusting the reaction time and amount of oxidizing agent. 2. Column Chromatography: If recrystallization is ineffective, purify the crude product using column chromatography on silica gel.
Inconsistent Results 1. Variability in Sodium Hypochlorite Concentration: The concentration of commercial bleach solutions can vary. 2. Atmospheric Moisture: The reaction may be sensitive to moisture.1. Titrate Sodium Hypochlorite: Determine the exact concentration of the sodium hypochlorite solution before each reaction. 2. Use Anhydrous Conditions: While not always necessary, if inconsistent results persist, try running the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.

Experimental Protocols

Synthesis of this compound via Oxidative Cyclization of 4-Methyl-2-nitroaniline

This protocol is adapted from the established synthesis of benzofurazan oxide.[1]

Materials:

  • 4-Methyl-2-nitroaniline

  • Sodium hydroxide (NaOH)

  • Chlorine gas (or commercial sodium hypochlorite solution)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Ice

Procedure:

Part A: Preparation of Sodium Hypochlorite Solution (if not using commercial bleach)

  • Dissolve sodium hydroxide in water and cool the solution to 0°C in an ice bath.

  • Bubble chlorine gas through the cold solution until the required amount is absorbed. An excess of chlorine should be avoided.

  • Keep the prepared sodium hypochlorite solution in the dark at 0°C until use.

Part B: Synthesis of this compound

  • Prepare a solution of potassium hydroxide in 95% ethanol by heating.

  • Dissolve 4-methyl-2-nitroaniline in the warm alkaline solution.

  • Cool the resulting deep-colored solution to 0°C in an ice bath.

  • Slowly add the cold sodium hypochlorite solution dropwise to the stirred 4-methyl-2-nitroaniline solution over approximately 10-15 minutes, ensuring the temperature remains below 5°C.[1]

  • A precipitate of this compound will form. Continue stirring at 0°C for a specified time (e.g., 1-2 hours) after the addition is complete.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Air-dry the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).

Optimization of Reaction Conditions

The following table provides a general framework for optimizing the reaction conditions. The values are illustrative and should be systematically varied to find the optimal conditions for your specific setup.

Parameter Condition 1 (Baseline) Condition 2 Condition 3 Condition 4 Expected Outcome/Rationale
Temperature (°C) 0-5-5 to 05-10Room Temp.Lower temperatures are generally better to prevent byproduct formation.[1]
Reaction Time (h) 2468Longer reaction times may increase yield but also risk decomposition.
Molar Ratio (Oxidant:Aniline) 1.1 : 11.3 : 11.5 : 12.0 : 1A slight excess of oxidant is usually required for full conversion.
Solvent System Ethanol/WaterMethanol/WaterAcetonitrile/WaterDioxane/WaterSolvent polarity can influence reaction rate and solubility of intermediates.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_aniline Dissolve 4-methyl-2-nitroaniline in alcoholic KOH start->prep_aniline prep_hypo Prepare fresh Sodium Hypochlorite Solution start->prep_hypo cool Cool both solutions to 0°C prep_aniline->cool prep_hypo->cool add_hypo Slowly add Hypochlorite to Aniline solution cool->add_hypo react Stir at 0-5°C (Monitor by TLC) add_hypo->react filter Filter Crude Product react->filter wash Wash with Cold Water filter->wash dry Air Dry wash->dry purify Recrystallize dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or No Product check_temp Was the temperature kept at 0-5°C? start->check_temp check_reagents Are the reagents pure and fresh? check_temp->check_reagents Yes adjust_temp Maintain strict temperature control check_temp->adjust_temp No check_time Was the reaction time sufficient? check_reagents->check_time Yes purify_reagents Purify starting material and use fresh oxidant check_reagents->purify_reagents No increase_time Increase reaction time and monitor by TLC check_time->increase_time No end Problem Resolved check_time->end Yes (Re-evaluate other parameters) adjust_temp->end purify_reagents->end increase_time->end

Caption: Troubleshooting logic for low yield in the synthesis.

References

addressing solubility issues of 5-METHYLBENZOFURAZAN-1-OXIDE in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the properties and applications of 5-methylbenzofurazan-1-oxide, its limited aqueous solubility presents a significant experimental hurdle. This technical support center provides a comprehensive resource for troubleshooting and overcoming these solubility challenges to ensure reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when preparing my aqueous solution from a DMSO stock. What is the likely cause?

A1: This is a common phenomenon known as "antisolvent precipitation." this compound is sparingly soluble in water. When a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, the dramatic change in the solvent environment can cause the compound to crash out of solution.

Q2: What is the intrinsic aqueous solubility of this compound?

A2: The predicted water solubility of this compound is very low. The calculated logarithm of the water solubility (log10WS) is -8.78, indicating that it is practically insoluble in water[1].

Q3: How can I increase the aqueous solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble.

  • pH Adjustment: For ionizable compounds, altering the pH of the aqueous solution can significantly increase solubility.

  • Use of Excipients: Incorporating solubilizing agents such as cyclodextrins can encapsulate the hydrophobic compound, forming a more water-soluble complex.

Q4: What are the recommended co-solvents for this compound?

A4: Common co-solvents for poorly soluble drugs include DMSO, ethanol, and propylene glycol. The choice of co-solvent and its final concentration should be carefully optimized to ensure both compound solubility and minimal impact on the biological system under investigation.

Q5: Is this compound's solubility pH-dependent?

A5: The structure of this compound does not contain strongly acidic or basic functional groups. Therefore, its solubility is not expected to be significantly influenced by pH changes within the typical biological range (pH 4-8). However, extreme pH values may affect the stability of the compound.

Q6: Can cyclodextrins be used to improve the solubility of this compound?

A6: Yes, cyclodextrins are a promising approach for enhancing the solubility of hydrophobic compounds. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex with improved aqueous solubility[2][3][4][5].

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Question Possible Cause Troubleshooting Action
What is the final concentration of the organic co-solvent (e.g., DMSO)? The final concentration of the co-solvent may be too low to maintain the solubility of the compound at the desired concentration.Increase the final concentration of the co-solvent in your working solution. However, it is crucial to first determine the tolerance of your experimental system (e.g., cell line) to the co-solvent to avoid toxicity.
How are you performing the dilution? Adding the aqueous buffer directly to the concentrated stock solution can cause rapid precipitation.Always add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform mixing.
Is the compound concentration too high? The desired final concentration may exceed the solubility limit of the compound in the chosen solvent system.Try preparing a lower final concentration of the compound. Determine the maximum achievable concentration by preparing a serial dilution and observing for precipitation.
Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.
Question Possible Cause Troubleshooting Action
Is the solution supersaturated? The initial clear solution may be a supersaturated state that is not thermodynamically stable, leading to precipitation over time.Consider using a lower final concentration or incorporating a stabilizing agent like a cyclodextrin or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) at a low, non-toxic concentration.
Is the temperature of the solution changing? A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.Ensure that the solution is maintained at a constant temperature throughout the experiment, especially if it was gently warmed during preparation.
Is the compound degrading? The compound may be unstable in the aqueous buffer, leading to the formation of less soluble degradation products.Assess the stability of this compound in your experimental buffer over time using an appropriate analytical method like HPLC.

Data Presentation

The following tables summarize the physicochemical properties of this compound and provide estimated solubility in common solvents. Note: Experimental solubility data for this compound is limited in the public domain. The solubility values in the second table are estimates based on the properties of structurally similar compounds and should be experimentally verified.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19164-41-1[1][6][7]
Molecular Formula C₇H₆N₂O₂[1][6][7]
Molecular Weight 150.13 g/mol [1][6][7]
logP (Octanol/Water) 0.770 (Calculated)[1]
log10WS (Water Solubility) -8.78 (Calculated)[1]

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility
Water Practically Insoluble
Phosphate Buffered Saline (PBS) pH 7.4 Very Poorly Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Moderately Soluble
Propylene Glycol Sparingly Soluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using Co-solvency

Objective: To prepare a diluted aqueous working solution of this compound for biological assays.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)

  • Vortex mixer

Procedure:

  • Bring the stock solution and the aqueous buffer to the desired experimental temperature.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. Crucially, add the stock solution to the buffer, not the other way around.

  • Continue vortexing for a few seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation before use.

  • It is recommended to prepare the working solution fresh before each experiment.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a more concentrated and stable aqueous solution of this compound using a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved compound.

  • Carefully collect the clear supernatant. This is your stock solution of the this compound/HP-β-CD complex.

  • The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Mandatory Visualizations

mTOR Signaling Pathway

Structurally related benzofuran and benzoxazole derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[8][9][10][11][12][13][14][15] This pathway is a central regulator of cell growth, proliferation, and survival. The diagram below illustrates the key components of the mTOR signaling cascade, a potential target for this compound and related compounds.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP GTP loading mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates eIF4E eIF4E 4EBP1->eIF4E Inhibits Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis Promotes S6 S6 S6K1->S6 Phosphorylates S6->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzofurazan_Derivative This compound (Potential Inhibitor) Benzofurazan_Derivative->mTORC1 Potential Inhibition

Caption: A simplified diagram of the mTOR signaling pathway.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing the solubility issues of this compound in aqueous solutions for in vitro experiments.

Solubility_Workflow Start Start: Poorly soluble This compound Stock_Solution Prepare concentrated stock solution (e.g., 10-50 mM in 100% DMSO) Start->Stock_Solution Dilution Dilute stock into aqueous buffer Stock_Solution->Dilution Precipitation_Check Precipitation observed? Dilution->Precipitation_Check Co_solvent Optimize Co-solvent Concentration (e.g., increase final DMSO %) Precipitation_Check->Co_solvent Yes pH_Adjustment Adjust pH of Aqueous Buffer (if applicable) Precipitation_Check->pH_Adjustment Yes, alternative Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Precipitation_Check->Cyclodextrin Yes, alternative Proceed Proceed with Experiment Precipitation_Check->Proceed No Re-evaluate Re-evaluate Dilution Co_solvent->Re-evaluate pH_Adjustment->Re-evaluate Cyclodextrin->Re-evaluate Re-evaluate->Precipitation_Check No_Precipitation No Yes_Precipitation Yes

Caption: A workflow for troubleshooting solubility issues.

References

stability and degradation of 5-METHYLBENZOFURAZAN-1-OXIDE under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 5-Methylbenzofurazan-1-oxide (MBO) under various experimental conditions. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that can affect the stability of this compound (MBO) in my experiments?

The stability of MBO can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.

  • Storage Conditions: Improper storage, such as exposure to humidity or air, can impact stability over time.

Q2: I am observing a rapid loss of MBO in my aqueous solution. What could be the cause?

Rapid degradation in aqueous solutions is often linked to pH and temperature. We recommend the following troubleshooting steps:

  • Verify pH: Ensure the pH of your solution is within a stable range for MBO. If you are unsure of the optimal pH, a stability study across a range of pH values is recommended.

  • Control Temperature: Store your solutions at a controlled, cool temperature and minimize exposure to high temperatures during experimental procedures.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of MBO to minimize the impact of degradation over time.

Q3: My solid MBO powder has changed color. What does this indicate?

A change in the color of solid MBO could indicate degradation. This may be due to:

  • Photodegradation: Exposure to light over a prolonged period. Store MBO in a dark, light-protected container.

  • Oxidation: Reaction with atmospheric oxygen. Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation.

  • Interaction with contaminants: Ensure that storage vials and handling equipment are clean and inert.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of MBO in the assay medium.

  • Troubleshooting Steps:

    • Pre-test Stability: Perform a short-term stability test of MBO in the specific assay medium under the exact experimental conditions (temperature, CO2 levels, etc.).

    • Analyze for Degradants: Use an analytical technique like HPLC to check for the appearance of degradation peaks in the assay medium over the time course of the experiment.

    • Adjust Protocol: If degradation is observed, consider reducing the incubation time or preparing fresh MBO stock solutions more frequently.

Issue 2: Appearance of unknown peaks in chromatography.
  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Control Sample Preparation: Minimize the time between sample preparation and analysis. Keep samples cool and protected from light.

    • Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact MBO from its potential degradation products.

    • Stress Testing: Conduct forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This can help in identifying the unknown peaks.

Data Presentation

Table 1: Example Stability Data for MBO in Aqueous Solution at Different pH Values

pHInitial Concentration (µg/mL)Concentration after 24h at RT (µg/mL)% DegradationAppearance
3.0100.098.51.5Clear, colorless
5.0100.099.20.8Clear, colorless
7.0100.095.14.9Clear, colorless
9.0100.082.317.7Faint yellow tint

Table 2: Example Photostability Data for Solid MBO

ConditionInitial Assay (%)Assay after 24h (%)% DegradationPhysical Appearance
Dark Control99.899.70.1White crystalline powder
UV Light (254 nm)99.885.214.6Yellowish powder
Visible Light99.898.51.3White crystalline powder

Experimental Protocols

Protocol 1: General Stability Testing of MBO in Solution

This protocol is based on general guidelines for stability testing of active substances.[1][2]

  • Preparation of Solutions: Prepare stock solutions of MBO in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the final concentration in the desired aqueous buffer (e.g., phosphate or citrate buffers) at various pH levels (e.g., 3, 5, 7, 9).

  • Storage Conditions: Aliquot the solutions into clear and amber vials to assess photostability. Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours and longer for long-term studies).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of MBO and the formation of any degradation products.

  • Data Evaluation: Calculate the percentage of MBO remaining and the rate of degradation at each condition.

Protocol 2: Forced Degradation Study of MBO

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.

  • Acid and Base Hydrolysis:

    • Treat a solution of MBO with 0.1 N HCl and another with 0.1 N NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of MBO with a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature for a set period.

  • Photodegradation:

    • Expose a solution and solid sample of MBO to a light source with a defined output (e.g., a photostability chamber with UV and visible light).

    • Maintain a dark control sample under the same conditions.

  • Thermal Degradation:

    • Heat a solid sample of MBO in an oven at an elevated temperature (e.g., 80°C) for a set period.

  • Analysis: Analyze all stressed samples using a suitable analytical method (e.g., LC-MS) to identify the masses and potential structures of the degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare MBO Solutions (Different pH, Solvents) temp Temperature (e.g., 4°C, 25°C, 40°C) prep_solution->temp Expose to light Light (UV/Vis vs. Dark) prep_solution->light Expose to ph pH (Acidic, Neutral, Basic) prep_solution->ph Expose to oxidation Oxidizing Agent (e.g., H2O2) prep_solution->oxidation Expose to sampling Sample at Time Points (0, 24h, 48h, etc.) temp->sampling light->sampling ph->sampling oxidation->sampling hplc HPLC/LC-MS Analysis sampling->hplc data_analysis Data Analysis (% Degradation, Kinetics) hplc->data_analysis pathway Identify Degradation Products & Pathways data_analysis->pathway report Stability Report pathway->report

Caption: Workflow for a comprehensive stability study of this compound.

Hypothetical_Degradation_Pathway cluster_photolytic Photolytic Cleavage cluster_reduction Reduction cluster_hydrolysis Hydrolytic Ring Opening MBO This compound nitroso 2-Nitroso-4-methyl-phenol MBO->nitroso UV/Vis Light benzofurazan 5-Methylbenzofurazan MBO->benzofurazan Reducing Agent aminophenol Substituted Aminophenol Derivatives MBO->aminophenol Strong Acid/Base

Caption: Hypothetical degradation pathways for this compound.

References

common challenges in working with 5-METHYLBENZOFURAZAN-1-OXIDE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-METHYLBENZOFURAZAN-1-OXIDE. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 5-methylbenzofuroxan, is a heterocyclic compound with the chemical formula C₇H₆N₂O₂.[1][2][3] It is a derivative of benzofurazan and plays a role as an intermediate in various chemical syntheses. Below is a summary of its key physicochemical properties.

PropertyValue
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
CAS Number 19164-41-1
Appearance (Typically a solid, color may vary based on purity)
Enthalpy of Sublimation (ΔsubH°) 92.2 ± 1.2 kJ/mol

Q2: What is the common starting material for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 4-methyl-2-nitroaniline .[4] The synthesis involves the oxidation and cyclization of this starting material.

Q3: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

Low yields in the synthesis of this compound can be attributed to several factors. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The oxidation and cyclization reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and run for a sufficient amount of time.

  • Suboptimal Reaction Temperature: The temperature for the oxidation reaction is critical.

    • Troubleshooting: Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. Use a calibrated thermometer and a reliable heating mantle or bath.

  • Purity of Starting Material: Impurities in the 4-methyl-2-nitroaniline can lead to side reactions and a lower yield of the desired product.

    • Troubleshooting: Use high-purity starting material. If the purity is questionable, consider recrystallizing the 4-methyl-2-nitroaniline before use.

  • Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps.

    • Troubleshooting: Ensure proper phase separation during extraction. When performing column chromatography, use an appropriate solvent system to effectively separate the product from byproducts.

Q4: How can I purify crude this compound?

The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing minor impurities. The choice of solvent is crucial.

    • Solvent Selection: A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane, to find the optimal conditions.

  • Column Chromatography: This technique is useful for separating the product from significant impurities or byproducts.

    • Stationary Phase: Silica gel is a common choice for the stationary phase.

    • Mobile Phase: The selection of the mobile phase (eluent) is critical for good separation. Use TLC to determine an appropriate solvent system that gives a good separation of the desired product from impurities. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

Q5: What are the best practices for handling and storing this compound?

Due to its chemical nature, proper handling and storage are important to maintain the integrity of this compound.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container to protect from moisture and air.

    • Keep in a cool, dry, and dark place to prevent potential degradation.

    • Store away from strong oxidizing agents and reactive materials.

Troubleshooting Guides

Synthesis Troubleshooting

This guide addresses common issues encountered during the synthesis of this compound from 4-methyl-2-nitroaniline.

Synthesis_Troubleshooting start Low Yield of This compound cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Purification Troubleshooting

This guide provides steps to address issues encountered during the purification of this compound.

Purification_Troubleshooting start Impure Product After Initial Purification issue1 issue1 start->issue1 issue2 issue2 start->issue2 issue3 issue3 start->issue3 sol1 sol1 issue1->sol1 sol2 sol2 issue2->sol2 sol3 sol3 issue3->sol3

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from 4-methyl-2-nitroaniline. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-methyl-2-nitroaniline

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Sodium hydroxide

  • Methanol

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-nitroaniline in methanol.

  • Basification: Add a solution of sodium hydroxide in water to the flask and stir.

  • Oxidation: Cool the mixture in an ice bath. Slowly add sodium hypochlorite solution dropwise while maintaining the temperature below 10 °C. The color of the reaction mixture will likely change.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A common eluent system for TLC is a mixture of hexane and ethyl acetate.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) until the excess oxidant is destroyed (test with starch-iodide paper). Extract the product into dichloromethane.

  • Drying and Concentration: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Synthesis_Workflow crude_product Crude this compound step1 step1 step2 step2 step1->step2 step3 step3 step2->step3 step4 step4 step3->step4 step5 step5 step4->step5 step6 step6 step5->step6 step7 step7 step6->step7 step7->crude_product

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow start Crude Product step1 step1 start->step1 end Pure this compound step2 step2 step1->step2 step3 step3 step2->step3 step4 step4 step3->step4 step5 step5 step4->step5 step5->end

References

Technical Support Center: 5-METHYLBENZOFURAZAN-1-OXIDE Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-METHYLBENZOFURAZAN-1-OXIDE.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and accessible method for the synthesis of this compound is the oxidation of 4-methyl-2-nitroaniline with an oxidizing agent, typically sodium hypochlorite. This reaction leads to the formation of the desired benzofurazan oxide ring structure.

Q2: What are the potential impurities I might encounter in my crude this compound product?

A2: Common impurities can include unreacted starting material (4-methyl-2-nitroaniline), isomeric byproducts from the nitration of the precursor to the starting material, and potential over-oxidation or side-reaction products. It is also possible to have residual inorganic salts from the reaction workup.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purification are recrystallization and column chromatography. Recrystallization is effective for removing minor impurities if a suitable solvent system is identified. Column chromatography is more effective for separating the desired product from significant amounts of impurities with different polarities.

Q4: How can I assess the purity of my final this compound product?

A4: The purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. The melting point of the purified compound should also be sharp and consistent with literature values.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Product - Incomplete reaction. - Decomposition of the product. - Suboptimal reaction temperature.- Ensure the starting material is fully dissolved before adding the oxidizing agent. - Monitor the reaction progress using TLC. - Maintain the recommended reaction temperature; overheating can lead to decomposition. - Ensure the sodium hypochlorite solution is fresh and has the correct concentration.
Product is an Oil and Does Not Solidify - Presence of significant impurities. - Residual solvent.- Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. - Purify the oil using column chromatography. - Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent.
Low Recovery After Recrystallization - The chosen solvent is too good, and the product remains in the mother liquor. - The product is precipitating out with impurities.- Perform small-scale solvent screening to find a solvent system where the product has high solubility at high temperatures and low solubility at room temperature. - Cool the recrystallization mixture slowly to allow for the formation of pure crystals. - If impurities co-precipitate, a preliminary purification by column chromatography may be necessary.
Persistent Impurities After Column Chromatography - The chosen eluent system is not optimal for separation. - The impurity has a very similar polarity to the product.- Optimize the solvent system for column chromatography by screening different solvent mixtures and gradients using TLC. - Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation. - If the impurity is minor, a subsequent recrystallization of the chromatography-purified product may yield a highly pure compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of benzofurazan oxides.

Materials:

  • 4-methyl-2-nitroaniline

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, check for concentration)

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 4-methyl-2-nitroaniline in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the sodium hypochlorite solution dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Air-dry the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If there are insoluble impurities, hot filter the solution.

  • Slowly add hot water to the ethanol solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the crystals under a vacuum.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30% ethyl acetate). The optimal gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Pack a chromatography column with silica gel in the initial low-polarity eluent.

    • Load the sample onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification Method Typical Purity of Crude Product (%) Expected Purity After Purification (%) Typical Yield (%)
Recrystallization 80-90>9860-80
Column Chromatography 80-90>9970-90

Note: Purity and yield can vary depending on the reaction conditions and the purity of the starting materials.

Visualizations

PurificationWorkflow Crude Crude this compound Impure Significant Impurities Present Crude->Impure Recrystallization Recrystallization PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChromatography Column Chromatography ColumnChromatography->PureProduct Impure->Recrystallization No Impure->ColumnChromatography Yes

Caption: A workflow diagram for the purification of this compound.

TroubleshootingPurity start Assess Purity of Synthesized Product is_pure Is Purity >98%? start->is_pure end_pure Product is Pure is_pure->end_pure Yes troubleshoot Identify Nature of Impurity is_pure->troubleshoot No unreacted_sm Unreacted Starting Material troubleshoot->unreacted_sm side_product Side-Product(s) troubleshoot->side_product optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction purification_method Select Purification Method side_product->purification_method optimize_reaction->start recrystallization Recrystallization purification_method->recrystallization Minor Impurities column_chrom Column Chromatography purification_method->column_chrom Major/Polar Impurities recrystallization->start column_chrom->start

Caption: A troubleshooting flowchart for improving the purity of this compound.

minimizing background fluorescence with 5-METHYLBENZOFURAZAN-1-OXIDE probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-METHYLBENZOFURAZAN-1-OXIDE probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your experiments.

Troubleshooting Guides

High background fluorescence can be a significant issue in assays utilizing this compound probes, potentially masking the specific signal from your target of interest. The following guides provide a structured approach to identifying and mitigating common causes of high background.

Guide 1: Troubleshooting High Background Fluorescence
Potential Cause Recommended Solution
Excess Probe Concentration Titrate the probe concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it.
Autofluorescence Image an unstained control sample to determine the level of endogenous autofluorescence. If high, consider using a longer wavelength probe if your target allows, or employ background subtraction techniques during image analysis.
Inadequate Washing Increase the number and duration of wash steps after probe incubation to remove unbound probe molecules. Ensure the washing buffer is appropriate for your cell type and experimental conditions.
Non-Specific Binding Include a blocking step in your protocol using an appropriate blocking agent (e.g., BSA or serum) to reduce non-specific binding of the probe to cellular components.
Contaminated Reagents Ensure all buffers and media are fresh and free of contaminants that may be fluorescent. Filter-sterilize solutions where appropriate.
Suboptimal Imaging Parameters Optimize microscope settings, including excitation intensity, exposure time, and detector gain, to maximize the signal-to-noise ratio. Use the lowest possible excitation power that provides a detectable signal to minimize phototoxicity and background.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence when using this compound probes?

A1: High background can stem from several factors:

  • Excess probe concentration: Using too much probe can lead to non-specific binding and a general increase in background signal.[1][2]

  • Cellular autofluorescence: Many cell types naturally fluoresce, particularly at shorter wavelengths.[2]

  • Inadequate washing: Failure to remove all unbound probe after staining will result in a high background.

  • Non-specific binding: The probe may bind to cellular components other than the intended target.

  • Media components: Phenol red and other components in cell culture media can be fluorescent. It is recommended to use phenol red-free media for fluorescence imaging.[3]

Q2: How can I determine the optimal concentration of my this compound probe?

A2: The optimal probe concentration should be determined empirically for each cell type and experimental condition. We recommend performing a concentration titration experiment. Start with a low concentration (e.g., 1 µM) and test a range of increasing concentrations. The ideal concentration will provide a strong specific signal with minimal background fluorescence.

Q3: What control experiments are essential to validate my results and troubleshoot background issues?

A3: Several control experiments are crucial:

  • Unstained Control: An unstained sample of your cells imaged under the same conditions will reveal the level of autofluorescence.[2]

  • Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the probe to ensure it does not contribute to fluorescence.

  • Positive and Negative Controls: If possible, use cells with known high and low levels of the target molecule to confirm the probe's specificity.

Q4: Can the pH of the imaging buffer affect the fluorescence of this compound probes?

A4: Yes, the fluorescence of many organic probes, including benzofurazan derivatives, can be pH-sensitive. It is important to use a well-buffered imaging solution that maintains a stable physiological pH throughout the experiment to ensure consistent probe performance.

Q5: What are the best practices for storing and handling this compound probes to maintain their stability?

A5: Store the probe as a stock solution in a suitable solvent (e.g., anhydrous DMSO) at -20°C or -80°C, protected from light and moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your imaging buffer immediately before use.

Experimental Protocols

Protocol 1: General Staining Protocol for Live Cells
  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, phenol red-free imaging medium.

  • Probe Loading: Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS). Add the probe-containing imaging medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 15-60 minutes). The optimal incubation time should be determined empirically.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the probe. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.

Protocol 2: Minimizing Background from Autofluorescence
  • Spectral Analysis: If you have access to a spectral imaging system, acquire the emission spectrum of an unstained sample to identify the peak autofluorescence wavelengths.

  • Filter Set Selection: Choose a filter set that minimizes the collection of autofluorescence while maximizing the collection of the probe's emission.

  • Background Subtraction: In your image analysis software, acquire an image of a background region (an area with no cells) and subtract this average intensity value from your experimental images.

Signaling Pathways and Workflows

Understanding the experimental context in which this compound probes are used is crucial for experimental design and data interpretation. Below are diagrams illustrating a general workflow for fluorescence microscopy and a hypothetical signaling pathway involving reactive oxygen species (ROS), a common application for benzofurazan-based probes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis cell_culture Cell Culture probe_loading Probe Loading & Incubation cell_culture->probe_loading probe_prep Probe Preparation probe_prep->probe_loading washing Washing probe_loading->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis interpretation Data Interpretation analysis->interpretation

Caption: A general experimental workflow for cellular imaging with fluorescent probes.

ros_pathway stressor Cellular Stressor (e.g., UV, Pathogen) ros_production Increased ROS Production (O2•−, H2O2, •OH) stressor->ros_production probe This compound (Non-fluorescent) ros_production->probe Oxidation cellular_response Cellular Response (e.g., Apoptosis, Inflammation) ros_production->cellular_response activated_probe Oxidized Probe (Fluorescent) probe->activated_probe detection Fluorescence Detection activated_probe->detection

Caption: Hypothetical signaling pathway for the detection of reactive oxygen species (ROS).

References

selecting appropriate experimental controls for 5-METHYLBENZOFURAZAN-1-OXIDE studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 5-METHYLBENZOFURAZAN-1-OXIDE. This guide provides essential information on experimental design, troubleshooting, and frequently asked questions to ensure the successful application of this nitric oxide (NO) donor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 5-Methylbenzofuroxan, belongs to the benzofurazan oxide class of compounds. These are widely recognized as nitric oxide (NO) donors.[1][2][3][4] The primary mechanism of action for many benzofuroxans involves the release of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes.[5][6] This NO release is often facilitated by reacting with intracellular thiols, such as cysteine.[5] The released NO then typically activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates downstream signaling pathways like the cGMP-dependent protein kinase (PKG) pathway.[7][8][9]

Q2: What are the essential positive and negative controls for an experiment using this compound?

A2: Proper controls are critical for interpreting your results accurately. Here are the essential controls to include:

  • Vehicle Control: This is the solvent used to dissolve the this compound (e.g., DMSO, ethanol). This control accounts for any effects of the solvent on your experimental system.

  • Positive Control: A well-characterized, fast-acting NO donor like S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or a NONOate can be used to confirm that the downstream signaling pathway you are investigating is responsive to NO in your system.[10]

  • Negative Control (Inactive Compound): An ideal negative control would be a structurally similar analog of this compound that is known to not release NO. If such a compound is unavailable, using the vehicle control and a scavenger of NO are the next best options.

  • NO Scavenger Control: To confirm that the observed effects are indeed mediated by nitric oxide, include a condition where you co-incubate your cells or tissue with this compound and an NO scavenger like carboxy-PTIO or oxyhemoglobin.[11] A reversal of the effect in the presence of the scavenger strongly implicates NO.

  • Control for Decomposition Products: Some NO donors can have biological effects from their decomposition byproducts after NO release.[12] While specific byproducts for this compound are not well-documented in readily available literature, it is a critical consideration. If the decomposition products are known, they should be tested for activity.

Q3: How can I verify that this compound is releasing nitric oxide in my experimental setup?

A3: Direct or indirect measurement of NO is crucial, as some benzofuroxan derivatives may have weak NO-releasing capabilities.[3] Several methods are available:

  • Griess Assay: This is a common colorimetric method that measures nitrite (NO2-), a stable and quantifiable breakdown product of NO in aqueous solutions.[13][14] Many commercially available kits are based on this assay.

  • Fluorescent NO Probes: Dyes like 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) can be used to detect intracellular NO in live cells via flow cytometry or fluorescence microscopy.[15][16] These probes fluoresce upon reacting with NO.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is a highly sensitive and specific method for detecting and quantifying NO, often employing spin traps.[17]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound 1. Compound degradation due to improper storage. 2. Insufficient concentration or incubation time. 3. Low levels of intracellular thiols required for NO release. 4. The biological system is not responsive to NO. 5. The specific benzofuroxan derivative is a poor NO donor.[3]1. Ensure the compound is stored under the recommended conditions (cool, dark, and dry). 2. Perform a dose-response and time-course experiment. 3. Supplement with a thiol like N-acetylcysteine (NAC) to see if it potentiates the effect. 4. Use a potent, well-characterized NO donor (e.g., SNAP) as a positive control to confirm pathway responsiveness.[10] 5. Directly measure NO release using the Griess assay or a fluorescent probe.[13][16]
High background or inconsistent results 1. Vehicle (e.g., DMSO) is affecting the cells at the concentration used. 2. Contamination of reagents or cell cultures. 3. Light-induced degradation of the compound.1. Test the effect of the vehicle alone at various concentrations. Keep the final vehicle concentration below 0.1% if possible. 2. Use fresh, sterile reagents and regularly check cell cultures for contamination. 3. Protect the compound from light during storage and experiments.
Effect is observed but not reversed by an NO scavenger 1. The effect is independent of nitric oxide. Benzofurazan derivatives can have other biological activities.[4][18] 2. The scavenger is used at an insufficient concentration or is not stable under the experimental conditions.1. Investigate other potential mechanisms of action. Consider if the compound's core structure has known off-target effects. 2. Validate the scavenger's activity in your system using a known NO donor as a positive control.

Experimental Protocols

Protocol 1: General Workflow for Assessing the Effect of this compound

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental system.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-100 mM). Store protected from light at -20°C.

  • Cell Culture/Tissue Preparation: Prepare your cells or tissue according to your standard protocol.

  • Experimental Groups: Set up the following experimental groups:

    • Untreated Control

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (at various concentrations)

    • Positive Control (e.g., SNAP at a known effective concentration)

    • NO Scavenger Control (e.g., carboxy-PTIO + this compound)

  • Treatment: Add the respective compounds to your experimental system and incubate for the desired period.

  • Assay: Perform your desired functional assay (e.g., cell viability, protein expression, vasodilation).

  • Data Analysis: Analyze your data, comparing the effects of this compound to the various controls.

Protocol 2: Measurement of Nitrite Production using the Griess Assay

  • Sample Collection: Collect the supernatant from your cell cultures or other biological samples.

  • Standard Curve Preparation: Prepare a nitrite standard curve using a known concentration of sodium nitrite.

  • Griess Reagent: Prepare or use a commercially available Griess reagent.

  • Reaction: Add the Griess reagent to your samples and standards according to the manufacturer's instructions. This typically involves mixing the sample with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Incubation: Incubate at room temperature for the recommended time, protected from light. A pink/purple color will develop.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical experiment designed to test the NO-releasing capability of a benzofuroxan derivative and its effect on a biological endpoint (e.g., vasodilation).

Treatment Group Nitrite Concentration (µM) Biological Effect (% of Max Response)
Vehicle Control0.5 ± 0.12 ± 0.5
This compound (10 µM)5.2 ± 0.845 ± 5
This compound (50 µM)18.5 ± 2.185 ± 7
Positive Control (SNAP, 100 µM)25.1 ± 3.098 ± 2
This compound (50 µM) + c-PTIO1.2 ± 0.310 ± 2

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5_MBFO This compound NO Nitric Oxide (NO) 5_MBFO->NO Reaction with Thiols Thiols (e.g., Cysteine) Thiols->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Physiological Response (e.g., Vasodilation) PKG->Cellular_Response Leads to

Caption: Nitric Oxide (NO) signaling pathway initiated by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_experiment Phase 2: Experiment Execution cluster_analysis Phase 3: Data Collection & Analysis A Prepare Stock Solutions (5-MBFO, Controls) C Define Experimental Groups (Vehicle, 5-MBFO, Positive/Negative Controls) A->C B Prepare Cell/Tissue Culture B->C D Treatment Incubation C->D E Measure NO Release (e.g., Griess Assay) D->E F Measure Biological Endpoint (e.g., Viability, Gene Expression) D->F G Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for studies using this compound.

References

Technical Support Center: Refining Purification Techniques for 5-Methylbenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 5-methylbenzofurazan-1-oxide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.

Q2: Which solvent system is recommended for the recrystallization of this compound?

A2: A mixed solvent system of ethanol and water is highly effective for the recrystallization of this compound. The crude product is typically dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the product will form.

Q3: What are the suggested stationary and mobile phases for column chromatography of this compound?

A3: For column chromatography, silica gel is the recommended stationary phase. The polarity of the mobile phase can be adjusted to achieve optimal separation. Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and hexane. Given that this compound is a polar N-oxide, a more polar mobile phase, such as a mixture of dichloromethane and methanol, may be necessary to ensure proper elution from the column.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of different fractions collected during column chromatography or to check the effectiveness of recrystallization. A common mobile phase for TLC analysis of benzofurazan oxides is a mixture of hexane and ethyl acetate.

Q5: How can I visualize the spots of this compound on a TLC plate?

A5: this compound is often a colored compound (typically yellow), which allows for direct visualization on a TLC plate. However, for enhanced visibility or to detect colorless impurities, UV light can be used if the compounds are UV-active. Additionally, staining with iodine vapor can be an effective visualization technique.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallization The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.- Re-heat the solution to dissolve the oil, then add a small amount of the primary solvent (ethanol) and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Low recovery of pure product Too much solvent was used, leading to significant product loss in the mother liquor. The product is more soluble in the solvent system than anticipated.- Concentrate the mother liquor and attempt a second recrystallization.- Optimize the solvent ratio by using less of the primary solvent (ethanol) or more of the anti-solvent (water).- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
Product is still impure after recrystallization The chosen solvent system is not effective at separating the specific impurities present. The impurities co-crystallize with the product.- Perform a second recrystallization.- Try a different solvent system for recrystallization.- Consider purifying the material by column chromatography before a final recrystallization step.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Product does not elute from the column The mobile phase is not polar enough to move the polar N-oxide compound.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane/hexane system, you can add a small percentage of methanol.
Poor separation of product and impurities The polarity of the mobile phase is too high, causing all compounds to elute together. The chosen solvent system is not selective for the separation.- Decrease the polarity of the mobile phase.- Use a shallower solvent gradient during elution.- Experiment with different solvent systems during the TLC analysis to find a system that provides better separation.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase (silica gel). The sample may be overloaded on the column.- Add a small amount of a polar modifier, like a few drops of acetic acid or triethylamine, to the mobile phase to reduce strong interactions.- Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column.- Use a larger column or load less sample.

Experimental Protocols

General Synthesis of Benzofurazan Oxides

The synthesis of benzofurazan oxides, including this compound, is commonly achieved through the oxidation of the corresponding o-nitroaniline. A well-established method involves the use of sodium hypochlorite as the oxidizing agent in an alkaline ethanolic solution.[1] The likely precursor for the synthesis of this compound is 4-methyl-2-nitroaniline.

Potential Impurities:

  • Unreacted 4-methyl-2-nitroaniline: This is a common impurity if the reaction does not go to completion.

  • Side-products from over-oxidation: Harsh reaction conditions can lead to the formation of other oxidized species.

  • Rearrangement products: Some benzofuroxan derivatives are known to undergo rearrangements, which could lead to isomeric impurities.[2]

Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: To the hot, clear filtrate, add deionized water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol for Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v). The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Crude->Column_Chromatography Purity_Check_1 Purity Check (TLC) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC) Column_Chromatography->Purity_Check_2 Pure_Product Pure Product Purity_Check_1->Pure_Product Pure Impure_1 Impure Purity_Check_1->Impure_1 Impure Purity_Check_2->Pure_Product Pure Impure_2 Impure Purity_Check_2->Impure_2 Impure Impure_1->Column_Chromatography Impure_2->Recrystallization Troubleshooting_Decision_Tree Start Purification Attempt Check_Purity Is the product pure? Start->Check_Purity Yes Yes Check_Purity->Yes No No Check_Purity->No Primary_Method What was the primary purification method? No->Primary_Method Recrystallization Recrystallization Primary_Method->Recrystallization Chromatography Column Chromatography Primary_Method->Chromatography Recryst_Troubleshoot Troubleshoot Recrystallization: - Check solvent ratio - Slower cooling - Second recrystallization Recrystallization->Recryst_Troubleshoot Chrom_Troubleshoot Troubleshoot Chromatography: - Adjust mobile phase polarity - Use a shallower gradient - Check for sample overload Chromatography->Chrom_Troubleshoot Consider_Alternative Consider alternative method Recryst_Troubleshoot->Consider_Alternative Chrom_Troubleshoot->Consider_Alternative Consider_Alternative->Recrystallization Consider_Alternative->Chromatography

References

Validation & Comparative

Comparative Analysis of Benzofuran and Benzofurazan Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran and benzofurazan structural motifs are foundational scaffolds in medicinal chemistry, consistently appearing in compounds exhibiting a wide array of biological activities. This guide provides a comparative overview of the experimental findings for various derivatives of these parent molecules, with a focus on their anti-inflammatory, antimicrobial, and antitumor properties. While specific experimental data for 5-Methylbenzofurazan-1-oxide is not extensively available in the public domain, this guide leverages data from structurally related analogs to provide a valuable comparative context for researchers exploring this chemical space.

Anti-Inflammatory Activity

Benzofuran derivatives have demonstrated significant anti-inflammatory effects in various in vitro models. A common assay to evaluate this activity involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key therapeutic target.

Table 1: Anti-inflammatory Activity of Selected Benzofuran Derivatives

CompoundTest SystemEndpointIC50 Value (µM)Positive Control
Aza-benzofuran derivative 1LPS-stimulated RAW 264.7 cellsNO Inhibition17.31Celecoxib (IC50 = 32.1 µM)
Aza-benzofuran derivative 3LPS-stimulated RAW 264.7 cellsNO Inhibition16.5Celecoxib (IC50 = 32.1 µM)
Aza-benzofuran derivative 2LPS-stimulated RAW 264.7 cellsNO Inhibition31.5 ± 2.3Celecoxib (IC50 = 32.1 µM)
Aza-benzofuran derivative 4LPS-stimulated RAW 264.7 cellsNO Inhibition42.8 ± 4.7Celecoxib (IC50 = 32.1 µM)
Benzofuran/heterocyclic hybrid 5dLPS-stimulated RAW 264.7 cellsNO Inhibition52.23 ± 0.97-
Fluorinated Benzofuran DerivativeLPS-stimulated macrophagesIL-6 Secretion1.2 - 9.04-
Fluorinated Benzofuran DerivativeLPS-stimulated macrophagesCCL2 Secretion1.5 - 19.3-
Fluorinated Benzofuran DerivativeLPS-stimulated macrophagesNO Production2.4 - 5.2-
Fluorinated Benzofuran DerivativeLPS-stimulated macrophagesPGE2 Production1.1 - 20.5-

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A detailed methodology for assessing the anti-inflammatory activity of benzofuran derivatives is as follows:

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (e.g., 1 µg/mL) and incubating for an additional period (e.g., 18-24 hours).[2]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in compound-treated wells to that in LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cell death.[1][2]

Signaling Pathway in Inflammation

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, which are activated by inflammatory stimuli like LPS.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes expresses Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibits Benzofuran->MAPK inhibits

Caption: LPS-induced inflammatory signaling pathway.

Antimicrobial Activity

Various benzofuran derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference Drug
Hydroxylated Benzofurans (at C-6)Various bacterial strains0.78 - 3.12-
Oxime and Azole bearing BenzofuransCandida glabrata5 - 12.5-
Oxime and Azole bearing BenzofuransCandida albicans5 - 25-
Bromo-substituted BenzofuransVarious bacterial strains29.76 - 31.96 (mmol/L)-
Benzofuran-triazine hybrid (8e)Bacillus subtilis32 - 125Ampicillin
Benzofuran-triazine hybrid (8e)Staphylococcus aureus32 - 125Ampicillin
Benzofuran-triazine hybrid (8e)Salmonella enteritidis32 - 125Chloramphenicol
Benzofuran-triazine hybrid (8e)Escherichia coli32 - 125Chloramphenicol

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is typically determined using the broth microdilution method as follows:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10⁸ CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A reference antibiotic is also typically tested under the same conditions.[3]

Antitumor Activity

Benzofuran and benzofurazan derivatives have also been investigated for their potential as anticancer agents. Their efficacy is often evaluated by their ability to inhibit the proliferation of various cancer cell lines, with the IC50 value being a standard measure of potency.

Table 3: Antitumor Activity of Selected Benzofuran and Benzofurazan Derivatives

Compound/MaterialCell LineEndpointIC50 Value
Benzofuran derivative 38Human lung cancer (A549)Proliferation Inhibition0.12 µM
Benzofuran derivative 38Gastric cancer (SGC7901)Proliferation Inhibition2.75 µM
Benzofuran-2-yl methanone 32Human ovarian cancer (A2780)Proliferation Inhibition12 µM
Benzofuran-2-yl methanone 33Human ovarian cancer (A2780)Proliferation Inhibition11 µM
SBA-NBDH (silica-benzofurazan hybrid)Melanoma (B16 spheroids)Viability Reduction40% reduction at 500 µg/mL
SBA-NBD-PD (silica-benzofurazan hybrid)Melanoma (B16 spheroids)Viability Reduction40% reduction at 500 µg/mL
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Breast Cancer (MCF-7)Proliferation Inhibition0.73 ± 0.0 µM
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Breast Cancer (MDA-MB-231)Proliferation Inhibition20.4 ± 0.2 µM

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocol: In Vitro Cytotoxicity Assay

A common method to assess the antitumor activity of compounds is the MTT assay:

  • Cell Culture and Seeding: Cancer cells are cultured and seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specific duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental Workflow

The general workflow for the preclinical evaluation of novel compounds like benzofuran and benzofurazan derivatives is a multi-step process.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Primary Screening (e.g., Cytotoxicity) A->B C Secondary Assays (e.g., NO Inhibition, MIC) B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D E Animal Model of Disease (e.g., Inflammation, Infection, Tumor) D->E Promising Candidates G Lead Optimization D->G F Efficacy & Toxicity Studies E->F H Preclinical Candidate F->H G->A SAR

Caption: Preclinical drug discovery workflow.

References

5-METHYLBENZOFURAZAN-1-OXIDE vs. other fluorescent probes for nitric oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time detection of nitric oxide (NO), a transient and pleiotropic signaling molecule, is crucial for advancing our understanding of its roles in various physiological and pathological processes. Fluorescent probes have become indispensable tools for visualizing NO dynamics in living systems. This guide provides a comprehensive comparison of commonly used fluorescent probes for nitric oxide, with a focus on their performance characteristics, supported by experimental data. While this guide will focus on established probes, it is important to note that there is currently no scientific literature available to support the use of 5-METHYLBENZOFURAZAN-1-OXIDE as a fluorescent probe for nitric oxide detection.

Performance Comparison of Key Fluorescent NO Probes

The selection of an appropriate fluorescent probe for nitric oxide detection is critical for obtaining accurate and reliable data. The following table summarizes the key performance characteristics of several popular NO probes.

Probe FamilySpecific ProbeDetection MechanismExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Detection Limit (LOD)Key AdvantagesKey Limitations
Diaminofluorescein (DAF) DAF-2N-nitrosation of the diamino group in the presence of O₂ to form a fluorescent triazole derivative.[1][2]~495[1]~515[1]~0.005 (before NO), ~0.81 (after NO)[1][3]~5 nM[2][3]High sensitivity, widely used and well-documented.[1][4]pH-dependent fluorescence, moderate photostability.[1]
DAF-FMN-nitrosation of the diamino group in the presence of O₂ to form a fluorescent triazole derivative.[1][3]~495[1]~515[1]~0.005 (before NO), ~0.81 (after NO)[1][3]~3 nM[3]More photostable and less pH-sensitive than DAF-2.[1][3]Indirect detection of NO, requires O₂.[5]
Diaminorhodamine (DAR) DAR-4MN-nitrosation of the diamino group to form a fluorescent triazole derivative.[6]~560~575Not specifiedNot specifiedLonger excitation/emission wavelengths reduce autofluorescence, stable over a wide pH range.[1]Less established than DAF probes.
Copper-Based Probes CuFLReduction of Cu(II) to Cu(I) by NO, leading to the release of a fluorescent ligand.[5]Not specifiedNot specifiedNot specifiedNot specifiedDirect detection of NO radical, high selectivity over other reactive species.[4][5]Can be sensitive to other reducing agents.
BODIPY-Based Probes TMDCDABODIPYReaction with NO to form a fluorescent product.[6]Not specifiedNot specifiedIncrease from 0.06 to 0.55 upon reaction with NO[6]35 nM[6]Fast response time (≤0.1 s), good photostability.[6]May react with other reactive nitrogen species like ONOO⁻.[6]

Signaling Pathways and Detection Mechanisms

The detection of nitric oxide by fluorescent probes involves specific chemical reactions that lead to a change in their fluorescent properties. Understanding these mechanisms is essential for interpreting experimental results correctly.

Diaminofluorescein (DAF) and Diaminorhodamine (DAR) Probes

DAF and DAR probes rely on the reaction of a vicinal diamino group with an oxidized form of nitric oxide (e.g., N₂O₃), which is formed from the reaction of NO with oxygen. This reaction results in the formation of a stable and highly fluorescent triazole ring, leading to a significant increase in fluorescence intensity.

DAF_Mechanism NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 + O₂ O2 Oxygen (O₂) DAF DAF/DAR Probe (Non-fluorescent) Triazole Triazole Adduct (Highly Fluorescent) DAF->Triazole + N₂O₃

DAF/DAR probe activation mechanism.
Copper-Based Fluorescent Probes

Copper-based probes offer a more direct method for NO detection. In these probes, a non-fluorescent complex is formed between a fluorescent ligand and a copper(II) ion. Nitric oxide directly reduces Cu(II) to Cu(I), causing the release of the fluorescent ligand, which then emits a strong fluorescent signal. This mechanism does not require oxygen and is highly selective for NO.

Copper_Probe_Mechanism Cu_Complex Cu(II)-Ligand Complex (Non-fluorescent) Fluorescent_Ligand Fluorescent Ligand Cu_Complex->Fluorescent_Ligand + NO NO Nitric Oxide (NO) Cu_I Cu(I) NO->Cu_I reduces Cu(II)

Copper-based probe activation mechanism.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental design and execution. Below are generalized protocols for using cell-permeable fluorescent NO probes.

General Protocol for Intracellular NO Detection

This protocol provides a basic framework for loading cells with a diacetate form of a fluorescent probe (e.g., DAF-FM diacetate) to measure intracellular nitric oxide production.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Experimental Treatment cluster_imaging Data Acquisition Cell_Culture Culture cells to desired confluency Prepare_Probe Prepare probe working solution (e.g., 5-10 µM DAF-FM DA in buffer) Cell_Culture->Prepare_Probe Incubate_Cells Incubate cells with probe solution (e.g., 20-30 min at 37°C) Prepare_Probe->Incubate_Cells Wash_Cells Wash cells to remove excess probe Incubate_Cells->Wash_Cells Add_Stimulus Add NO donor or experimental stimulus Wash_Cells->Add_Stimulus Incubate_Treatment Incubate for desired time Add_Stimulus->Incubate_Treatment Image_Cells Image cells using fluorescence microscopy or plate reader Incubate_Treatment->Image_Cells

Workflow for intracellular NO detection.

Materials:

  • Cell-permeable fluorescent probe (e.g., DAF-FM diacetate)

  • Anhydrous DMSO

  • Physiological buffer (e.g., HBSS or PBS)

  • Cell culture medium

  • NO donor or experimental stimulus

  • Fluorescence microscope or microplate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a physiological buffer.

  • Cell Loading:

    • Grow cells to the desired confluency on a suitable imaging plate or coverslip.

    • Remove the culture medium and wash the cells with the physiological buffer.

    • Add the probe working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

    • Wash the cells twice with the physiological buffer to remove any unloaded probe.

  • NO Stimulation and Detection:

    • Add the experimental stimulus or NO donor to the cells.

    • Immediately begin imaging using a fluorescence microscope or plate reader with the appropriate excitation and emission filters.

    • Acquire images or fluorescence intensity readings at desired time points.

  • Data Analysis: Quantify the change in fluorescence intensity over time to determine the relative levels of nitric oxide production.

Note: The optimal probe concentration and incubation time may vary depending on the cell type and experimental conditions. It is recommended to perform a titration experiment to determine the optimal parameters for your specific application.

Conclusion

The choice of a fluorescent probe for nitric oxide detection is a critical decision that depends on the specific requirements of the experiment. While DAF-based probes are widely used and well-characterized, newer generations of probes, including rhodamine, copper-based, and BODIPY-based sensors, offer significant advantages in terms of photostability, pH insensitivity, and direct detection capabilities. By carefully considering the performance characteristics and limitations of each probe class, researchers can select the most appropriate tool to accurately investigate the multifaceted roles of nitric oxide in biological systems.

References

Comparison Guide: 4-Nitro-7-(piperazin-1-yl)benzofurazan (NBD-PZ) vs. other Fluorescent Labeling Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of molecular biology and cell imaging, fluorescent labeling agents are indispensable tools for visualizing and tracking biomolecules. Among these, 4-nitro-7-(piperazin-1-yl)benzofurazan (NBD-PZ) has emerged as a noteworthy fluorophore. This guide provides a comprehensive comparison of NBD-PZ with other commonly used fluorescent labeling agents, focusing on their performance based on available experimental data. We will delve into the advantages and disadvantages of NBD-PZ, supported by detailed experimental protocols and data presented for clear comparison. This guide is intended for researchers, scientists, and professionals in drug development who utilize fluorescence microscopy and related techniques.

Advantages and Disadvantages of 4-Nitro-7-(piperazin-1-yl)benzofurazan (NBD-PZ)

NBD-PZ belongs to the benzofurazan family of fluorophores. Its utility primarily stems from its reactivity and spectral properties.

Advantages:

  • Thiol-Reactive Labeling: NBD-PZ is known to react with thiol groups of cysteine residues in proteins. This specificity allows for targeted labeling of proteins.

  • Fluorescence Quenching on Labeling: The fluorescence of NBD-PZ is significantly quenched upon its reaction with thiols. This property can be exploited to develop "turn-on" fluorescent probes where the fluorescence signal increases upon binding to the target molecule.

  • Small Size: As a relatively small fluorophore, NBD-PZ is less likely to perturb the function of the biomolecule it is attached to compared to larger fluorescent proteins or other organic dyes.

Disadvantages:

  • Limited Photostability: Like many fluorescent dyes, NBD-PZ can be susceptible to photobleaching, which can limit its use in long-term imaging experiments.

  • Environmental Sensitivity: The fluorescence properties of NBD derivatives can be sensitive to the local environment (e.g., solvent polarity), which can be a complicating factor in quantitative measurements.

  • Potential for Non-specific Labeling: While primarily thiol-reactive, the possibility of non-specific labeling of other nucleophilic residues in proteins exists, which could lead to background signal.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the key performance characteristics of NBD-PZ and other common fluorescent labeling agents.

Feature4-Nitro-7-(piperazin-1-yl)benzofurazan (NBD-PZ)Fluorescein Isothiocyanate (FITC)Tetramethylrhodamine Isothiocyanate (TRITC)
Excitation Max (nm) ~467~495~550
Emission Max (nm) ~538~519~573
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~13,000~75,000~95,000
Quantum Yield Variable (increases upon binding)~0.92~0.21
Reactive Group BenzofurazanIsothiocyanateIsothiocyanate
Target Residue Cysteine (Thiols)Lysine (Amines)Lysine (Amines)
Molecular Weight ( g/mol ) ~277.25~389.38~443.52

Experimental Protocols

The following are generalized protocols for labeling proteins with NBD-PZ, FITC, and TRITC. It is important to optimize these protocols for specific proteins and experimental conditions.

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with NBD-PZ
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of BSA in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mg/mL stock solution of NBD-PZ in dimethylformamide (DMF).

  • Labeling Reaction:

    • To 1 mL of the BSA solution, add a 10-fold molar excess of the NBD-PZ stock solution.

    • Incubate the reaction mixture in the dark for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted NBD-PZ by gel filtration chromatography using a Sephadex G-25 column equilibrated with 0.1 M phosphate buffer (pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm and 467 nm.

Protocol 2: Labeling of an Antibody with FITC
  • Reagent Preparation:

    • Dissolve the antibody to a concentration of 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Prepare a 1 mg/mL stock solution of FITC in anhydrous dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Slowly add 50 µL of the FITC solution per mL of the antibody solution while gently stirring.

    • Incubate the reaction for 8 hours at 4°C in the dark.

  • Purification:

    • Separate the labeled antibody from unreacted FITC using a desalting column equilibrated with phosphate-buffered saline (PBS, pH 7.4).

  • Characterization:

    • Measure the absorbance at 280 nm and 495 nm to determine the concentration of the antibody and the degree of labeling.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for protein labeling and fluorescence microscopy.

cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (e.g., BSA in Buffer) Mix Mix Protein and Fluorophore Protein->Mix Fluorophore Fluorophore Stock (e.g., NBD-PZ in DMF) Fluorophore->Mix Incubate Incubate (Dark, RT) Mix->Incubate Purify Gel Filtration Chromatography Incubate->Purify Analyze Spectrophotometry (Degree of Labeling) Purify->Analyze

Caption: General workflow for labeling a protein with a fluorescent dye.

cluster_sample Sample Preparation cluster_microscopy Microscopy cluster_imaging Image Acquisition & Analysis LabeledSample Labeled Biological Sample (e.g., Cells with Labeled Protein) Excitation Excite with Specific Wavelength LabeledSample->Excitation Emission Collect Emitted Light through Filter Excitation->Emission Detector Detect Signal (e.g., PMT, Camera) Emission->Detector Image Generate Digital Image Detector->Image Analysis Image Analysis Software Image->Analysis

Caption: A simplified workflow for fluorescence microscopy imaging.

4-Nitro-7-(piperazin-1-yl)benzofurazan (NBD-PZ) offers a valuable tool for fluorescently labeling proteins, particularly through its reactivity with thiol groups. Its main advantages lie in its small size and the fluorescence quenching mechanism that can be harnessed for "turn-on" probes. However, researchers should be mindful of its potential for photobleaching and environmental sensitivity. When compared to other common fluorophores like FITC and TRITC, the choice of labeling agent will ultimately depend on the specific application, the target biomolecule, the available instrumentation, and the desired spectral properties. Careful consideration of the comparative data and adherence to optimized labeling protocols are crucial for successful and reproducible results in fluorescence-based research.

5-Methylbenzofurazan-1-oxide: A Comparative Analysis of Its Limitations as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of 5-methylbenzofurazan-1-oxide, also known as 5-methylbenzofuroxan, focusing on its limitations in the context of its primary potential application as a nitric oxide (NO) donor. By comparing its inferred properties with those of established alternatives and presenting relevant experimental data on analogous compounds, this document aims to inform research and development decisions.

Executive Summary

This compound is a member of the furoxan class of heterocyclic compounds, which have been investigated for their capacity to release nitric oxide, a critical signaling molecule in various physiological processes. However, a significant body of evidence concerning the structure-activity relationships of benzofuroxans indicates that simple derivatives, including those with methyl substitutions, are generally poor NO donors and consequently exhibit weak biological activity, such as vasodilation. The primary mechanism of NO release from furoxans is dependent on the presence of thiols, which introduces a considerable constraint on their efficacy. When benchmarked against well-established NO donors like sodium nitroprusside (SNP) and nitroglycerin (NTG), this compound is anticipated to be substantially less potent and effective.

Comparative Analysis with Alternative Nitric Oxide Donors

To understand the limitations of this compound, it is essential to compare its projected performance against standard NO-releasing agents used in research and clinical settings.

Table 1: Comparative Properties of Nitric Oxide Donors

FeatureThis compound (Inferred)Sodium Nitroprusside (SNP)Nitroglycerin (NTG)S-Nitroso-N-acetylpenicillamine (SNAP)
Mechanism of NO Release Thiol-dependent chemical/enzymatic reactionSpontaneous decomposition, accelerated by lightRequires enzymatic metabolism (e.g., mitochondrial aldehyde dehydrogenase)Spontaneous and light-induced homolytic cleavage
Potency Likely very lowHighHighModerate to High
Dependence on Thiols YesNoYes (for enzymatic activation)No
In Vivo Efficacy Expected to be poorHigh, but limited by potential cyanide toxicityHigh, but efficacy can be limited by the development of tolerancePrimarily used in experimental settings due to instability
Primary Limitation Inefficient and conditional NO releasePotential for cyanide toxicity upon metabolismDevelopment of pharmacological tolerance with sustained useChemical instability and short half-life

Experimental Data Insights

In stark contrast, established NO donors such as SNP and NTG exhibit potent and quantifiable vasodilatory effects. Comparative studies on human arterial tissues have shown that both SNP and NTG can induce complete relaxation of pre-constricted vessels, with potencies that can be quantified and compared.[2][3]

Table 2: Comparative Vasodilatory Potency (EC₅₀ values) in Human Radial Artery

Vasoconstrictor AgentSodium Nitroprusside (SNP) (log M)Nitroglycerin (NTG) (log M)This compound (Projected)
Potassium Chloride (K⁺) -6.19 ± 0.22-6.49 ± 0.42Expected to be significantly higher (indicating lower potency)
U46619 (Thromboxane A₂ mimetic) -6.71 ± 0.38-7.50 ± 0.16Expected to be significantly higher (indicating lower potency)
Endothelin-1 (ET-1) -6.80 ± 0.12-6.70 ± 0.31Expected to be significantly higher (indicating lower potency)

EC₅₀ values for SNP and NTG are adapted from published studies.[3] A higher EC₅₀ value indicates lower potency. The projected performance of this compound is based on the reported lack of significant activity for analogous simple benzofuroxans.[1]

Fundamental Limitations of this compound

  • Inefficient Nitric Oxide Release : The foremost limitation is its presumed inability to generate substantial quantities of nitric oxide. The chemical structure of simple benzofuroxans does not favor the spontaneous or even efficiently catalyzed cleavage of the furoxan ring required to liberate NO.[1]

  • Thiol-Dependence : Any potential for NO release from this compound is contingent upon a reaction with endogenous thiols, such as cysteine or glutathione.[4][5] This dependency makes its biological activity conditional on the local cellular redox environment and the concentration of available thiol-containing molecules.

  • Weak Biological Activity : As a direct consequence of its poor NO-releasing capacity, this compound is expected to demonstrate weak vasodilatory effects and limited efficacy in other NO-mediated biological pathways.[1]

Experimental Protocols

For researchers wishing to verify the properties of this compound, the following standard experimental protocols are recommended.

Quantification of Nitric Oxide Release via the Griess Assay

This assay indirectly measures NO production by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.

  • Materials :

    • Griess Reagent : A two-part reagent consisting of:

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

    • Sodium nitrite (NaNO₂) for standard curve generation.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • L-cysteine solution.

    • 96-well microplate and reader.

  • Methodology :

    • Prepare a standard curve using serial dilutions of sodium nitrite in PBS.

    • Dissolve this compound and comparator compounds in a suitable solvent (e.g., DMSO) and subsequently dilute to the desired concentration in PBS.

    • To initiate potential thiol-dependent NO release, add L-cysteine to the test solutions to a final concentration of 1-5 mM.

    • Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes).

    • Pipette 50 µL of each standard and sample into a 96-well plate.

    • Add 50 µL of Solution A to each well, and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well, and incubate for an additional 5-10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples by interpolating from the linear regression of the standard curve.

Assessment of Vasodilatory Activity using Isolated Aortic Rings

This ex vivo bioassay directly measures the functional effect of a compound on vascular tone.

  • Materials :

    • Thoracic aorta from a laboratory animal (e.g., rat).

    • Krebs-Henseleit physiological salt solution.

    • A vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

    • An organ bath system equipped with isometric force transducers.

    • Data acquisition software.

  • Methodology :

    • Isolate the thoracic aorta and section it into 2-3 mm rings.

    • Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate for 60-90 minutes under a basal tension.

    • Induce a sustained contraction with a vasoconstrictor (e.g., 1 µM phenylephrine).

    • Once a stable contractile plateau is achieved, add the test compounds in a cumulative, concentration-dependent manner.

    • Record the changes in tension, representing relaxation.

    • Express the relaxation response as a percentage of the maximal contraction induced by the vasoconstrictor.

    • Construct concentration-response curves and calculate the EC₅₀ value (the molar concentration of the agonist that produces 50% of the maximal possible effect).

Visualizations

Nitric Oxide Signaling Pathway in Vascular Smooth Muscle

NO_Pathway cluster_source Source of Nitric Oxide cluster_muscle Vascular Smooth Muscle Cell Endothelium Endothelial Cell (via eNOS) NO Nitric Oxide (NO) Endothelium->NO Exogenous Exogenous Donors Exogenous->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Relaxation Vasodilation MLCP->Relaxation Contraction Myosin-Actin Interaction (Contraction) Contraction->MLCP Inhibits

Caption: The canonical nitric oxide-cGMP signaling cascade in vasodilation.

Comparative Experimental Workflow

Exp_Workflow cluster_prep Compound Preparation cluster_assay1 NO Release Quantification cluster_assay2 Functional Vasodilation Assay MBFO This compound Griess Griess Assay (with L-cysteine) MBFO->Griess Aortic_Rings Isolated Aortic Rings MBFO->Aortic_Rings SNP_NTG SNP & NTG (Positive Controls) SNP_NTG->Griess SNP_NTG->Aortic_Rings NO_Data Nitrite Concentration Data Griess->NO_Data Analysis Comparative Performance and Limitation Assessment NO_Data->Analysis Vaso_Data EC₅₀ Values for Relaxation Aortic_Rings->Vaso_Data Vaso_Data->Analysis

Caption: A logical workflow for the comparative assessment of NO donors.

Conclusion

Based on the available scientific literature for the benzofuroxan class of compounds, this compound is predicted to have substantial limitations as a nitric oxide donor. Its inferred low potency, coupled with a thiol-dependent and inefficient mechanism of NO release, positions it as a significantly less viable candidate for applications requiring robust NO generation when compared to established agents. Professionals in drug discovery and development should carefully consider these limitations when evaluating this and structurally similar simple benzofuroxans for therapeutic or research purposes. Future efforts in this area may be more productively focused on benzofuroxan scaffolds with substitutions that have been demonstrated to enhance the lability of the furoxan ring and promote more efficient nitric oxide release.

References

Investigating 5-Methylbenzofurazan-1-Oxide: A Comparative Guide to Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the biological specificity and cross-reactivity of 5-methylbenzofurazan-1-oxide. It is important to note that while the broader class of benzofuroxans (also known as benzofurazan-1-oxides) has been studied for various biological activities, specific experimental data on this compound is limited in publicly available literature. Therefore, this guide offers a comparative analysis based on the known activities of related benzofurazan derivatives and details the experimental protocols necessary to characterize the target compound.

Overview of Benzofurazan-1-Oxides

Benzofurazan-1-oxides are a class of heterocyclic compounds recognized primarily as nitric oxide (NO) donors. The release of NO is a key mechanism underlying their diverse biological effects, which include anticancer, antimicrobial, and anti-inflammatory properties. The general hypothesis is that these compounds can release NO, which then activates soluble guanylate cyclase (sGC), leading to a cascade of downstream signaling events. However, the capacity for NO release and the resulting biological activity can vary significantly between different derivatives. Some studies suggest that simple benzofuroxans, including methyl derivatives, may be weak NO donors with feeble biological activity.

Comparative Data of Representative Benzofurazan-1-Oxide Derivatives

To provide a context for the potential activity of this compound, the following table summarizes the biological activities of other benzofuroxan derivatives.

Compound/DerivativeBiological ActivityPotency (IC50/MIC)Cell Line/OrganismCitation
Benzofuroxan-aminothiazole hybrids AnticancerMore active than 5-fluorouracilM-HeLa[1]
Benzofuroxan/Sterically Hindered Phenol Hybrids AnticancerHigh cytotoxicityHuTu 80, MCF-7, cervical carcinoma[2]
6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c][3][4][5]oxadiazole 1-N-oxide AntitubercularMIC90 < 0.28 μMMultidrug-resistant M. tuberculosis
Benzodifuroxan Vasodilator, sGC stimulatorPotent activityRat aorta[3]
Benzotrifuroxan Vasodilator, sGC stimulatorPotent activityRat aorta[3]

Experimental Protocols

To rigorously assess the specificity and cross-reactivity of this compound, a series of in vitro assays are recommended.

Nitric Oxide (NO) Release Assay

This assay determines the fundamental property of the compound as an NO donor.

Principle: The Griess test is a common method for detecting nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubate the compound in phosphate-buffered saline (PBS) at 37°C. To mimic physiological conditions, the assay can be performed in the presence of a thiol-containing compound like L-cysteine.

  • At various time points, aliquots of the incubation mixture are taken.

  • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the aliquots.

  • The formation of a magenta-colored azo dye is measured spectrophotometrically at ~540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO released.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the compound's potential anticancer activity by measuring its effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Protocol:

  • Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient medium.

Protocol:

  • Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Mandatory Visualizations

Nitric_Oxide_Signaling_Pathway This compound This compound NO_Release Nitric Oxide (NO) Release This compound->NO_Release (Potential) sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates GTP_to_cGMP GTP -> cGMP sGC->GTP_to_cGMP PKG Protein Kinase G (PKG) Activation GTP_to_cGMP->PKG Cellular_Effects Downstream Cellular Effects (e.g., Vasodilation, Apoptosis) PKG->Cellular_Effects

Caption: General signaling pathway of benzofurazan-1-oxides as nitric oxide donors.

Cytotoxicity_Screening_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End Logical_Relationship Benzofuroxan_Class Benzofurazan-1-Oxide Class NO_Donation Nitric Oxide (NO) Donation Benzofuroxan_Class->NO_Donation Primary Mechanism Anticancer Anticancer Activity NO_Donation->Anticancer Antimicrobial Antimicrobial Activity NO_Donation->Antimicrobial Vasodilation Vasodilation NO_Donation->Vasodilation

References

A Comparative Guide to Nitric Oxide Modulation: The NO Donor 5-Methylbenzofurazan-1-oxide versus Commercial Detection Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, nitric oxide (NO) stands out as a crucial, albeit transient, messenger molecule. Its involvement in a myriad of physiological and pathological processes, from vasodilation to neurotransmission and immune responses, has made the ability to both precisely control its levels and accurately measure its presence paramount in research and drug development. This guide provides a comprehensive comparison of a chemical tool for NO generation, 5-Methylbenzofurazan-1-oxide, with commercially available kits designed for NO detection. We will delve into their respective performance characteristics, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tools for their specific experimental needs.

Introduction to Nitric Oxide Modulation Tools

This compound: A Nitric Oxide Donor

This compound belongs to the benzofuroxan class of heterocyclic compounds. A key characteristic of benzofuroxans is their ability to act as nitric oxide (NO) donors, particularly in the presence of thiols such as glutathione, which are abundant in biological systems. These compounds are considered prodrugs that, upon reaction with thiols, release NO. This property makes them valuable tools for studies requiring the controlled introduction of NO to cellular or in vitro systems to investigate its downstream effects.

Commercially Available Nitric Oxide Detection Kits

In contrast to NO donors, commercially available kits are designed to detect and quantify NO. These kits predominantly utilize two well-established methods:

  • The Griess Assay: This colorimetric method indirectly measures NO by quantifying its stable breakdown products, nitrite and nitrate. The assay involves a two-step diazotization reaction that produces a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Fluorescent Probes (e.g., DAF-FM Diacetate): These probes offer a more direct way to visualize and quantify NO in living cells. Cell-permeable dyes like 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate are non-fluorescent until they are deacetylated by intracellular esterases and react with NO to form a highly fluorescent triazole derivative.

Performance Comparison

The "performance" of this compound as an NO donor is characterized by its efficiency and kinetics of NO release. In contrast, the performance of detection kits is measured by their sensitivity, specificity, and dynamic range for quantifying NO. The following tables provide a summary of their key performance metrics based on available data for benzofuroxan derivatives and widely used commercial kits.

Table 1: Performance Characteristics of this compound (as a representative Benzofuroxan NO Donor)

Performance MetricDescriptionTypical Values/Characteristics
Mechanism of Action Thiol-dependent release of nitric oxide.Requires the presence of thiols like glutathione for efficient NO donation.
NO Release Kinetics The rate at which NO is released from the compound.Generally characterized by a controlled and sustained release profile. The exact kinetics would need to be determined experimentally for this specific compound.
Total NO Yield The total amount of NO released per mole of the compound.This is a critical parameter for determining the dosing required for experiments. Specific data for this compound is not readily available in public literature and would require experimental determination.
Specificity The release of NO is specifically triggered by thiols.This provides a degree of biological relevance as thiols are ubiquitous intracellularly.
Application Controlled delivery of NO to biological systems to study its effects.Ideal for investigating the downstream signaling pathways and physiological responses to NO.

Table 2: Performance Characteristics of Commercially Available Nitric Oxide Detection Kits

Performance MetricGriess Assay KitsFluorescent Probe Kits (DAF-FM Diacetate)
Principle Colorimetric detection of nitrite (NO₂⁻)Fluorescent detection of NO
Detection Limit Approximately 0.5 - 1 µM[1]Approximately 3 nM
Linearity Range Typically 1 - 100 µM[2]Varies by kit, can detect nanomolar to low micromolar concentrations.[3]
Sample Type Cell culture supernatants, plasma, serum, urine, tissue homogenates.[4]Live cells.[4]
Advantages Inexpensive, simple, high-throughput compatible.[1]High sensitivity, allows for real-time imaging in live cells.[3]
Disadvantages Indirect measurement, potential for interference from other substances.[1][2]Can be prone to photobleaching, potential for artifacts from other reactive oxygen species.
Instrumentation Spectrophotometer (plate reader)Fluorescence microscope, flow cytometer, or fluorescence plate reader.[3]

Experimental Protocols

Protocol 1: General Procedure for Inducing Nitric Oxide Release from this compound and Subsequent Measurement

This protocol outlines a general workflow for using this compound to generate NO in a cellular context and then measuring the resulting NO levels.

  • Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration immediately before use.

  • Treatment of Cells: Remove the culture medium from the cells and replace it with the medium containing this compound. The presence of intracellular thiols, such as glutathione, will initiate the release of NO.

  • Incubation: Incubate the cells for the desired period to allow for NO release and interaction with cellular targets.

  • Measurement of Nitric Oxide: Following incubation, the amount of NO produced can be quantified using either the Griess assay on the cell culture supernatant (Protocol 2) or by pre-loading the cells with a fluorescent NO probe (Protocol 3) before adding the donor.

Protocol 2: Quantification of Nitrite using the Griess Assay

  • Sample Preparation: Collect cell culture supernatants and centrifuge to remove any cellular debris.

  • Standard Curve Preparation: Prepare a series of nitrite standards (typically from 1 to 100 µM) by diluting a stock solution of sodium nitrite in the same medium as the samples.[2]

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to each sample and standard.[2]

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[5]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Detection of Intracellular Nitric Oxide using DAF-FM Diacetate

  • Probe Loading: Incubate the cells with a working solution of DAF-FM diacetate (typically 1-10 µM) in a suitable buffer for 20-60 minutes at 37°C.[3]

  • Washing: Wash the cells with buffer to remove the excess probe.

  • De-esterification: Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.[3]

  • Stimulation (Optional): At this stage, cells can be treated with an NO donor like this compound or other stimuli to induce NO production.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.[3]

Visualizing the Concepts

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_donor NO Donor Workflow 5-MBFO This compound NO_Release Nitric Oxide (NO) Release 5-MBFO->NO_Release Reaction with Thiols Intracellular Thiols (e.g., Glutathione) Thiols->NO_Release Cellular_Effects Downstream Cellular Effects NO_Release->Cellular_Effects G cluster_detection NO Detection Kit Workflows cluster_griess Griess Assay cluster_fluorescent Fluorescent Probe NO_breakdown NO -> Nitrite (NO₂⁻) Colored_Product Colored Azo Product NO_breakdown->Colored_Product Reacts with Griess_Reagent Griess Reagent Griess_Reagent->Colored_Product Spectrophotometry Measure Absorbance (~540 nm) Colored_Product->Spectrophotometry DAF-FM_DA DAF-FM Diacetate (Cell-permeable, non-fluorescent) DAF-FM DAF-FM (Cell-impermeable, weakly fluorescent) DAF-FM_DA->DAF-FM Hydrolysis by Esterases Intracellular Esterases Esterases->DAF-FM Fluorescent_Product Fluorescent Triazole DAF-FM->Fluorescent_Product Reacts with NO_detect Nitric Oxide (NO) NO_detect->Fluorescent_Product Fluorescence_Microscopy Detect Fluorescence (Ex/Em: ~495/515 nm) Fluorescent_Product->Fluorescence_Microscopy G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to

References

Benchmarking 5-Methylbenzofurazan-1-oxide Against Gold-Standard Nitric Oxide Donors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 5-methylbenzofurazan-1-oxide, a furoxan derivative with potential nitric oxide (NO)-releasing capabilities, against established gold-standard NO donors. The protocols and data presentation formats detailed herein are designed to facilitate a thorough and objective evaluation for researchers in drug discovery and development.

Introduction

This compound, also known as 5-methylbenzofuroxan, belongs to the furoxan class of heterocyclic compounds. Furoxans are known to release nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. The therapeutic potential of NO donors is vast, but their efficacy and safety are highly dependent on their NO release kinetics and potency. Therefore, rigorous benchmarking against well-characterized NO donors is essential.

This guide outlines the gold-standard methodologies for quantifying nitric oxide release and provides a template for presenting comparative data. The primary gold-standard methods for this purpose are the Griess assay, for indirect quantification of NO, and chemiluminescence detection, for direct and real-time measurement of NO gas.

Quantitative Performance Data

To facilitate a direct comparison, all quantitative data should be summarized in clear, structured tables. Below are template tables that can be populated with experimental data for this compound and a selection of gold-standard NO donors such as S-nitrosoglutathione (GSNO) and sodium nitroprusside (SNP).

Table 1: Nitric Oxide Release Profile Determined by Griess Assay

CompoundConcentration (µM)Incubation Time (min)Nitrite Concentration (µM)Total NO Release (nmol)
This compound 1030[Experimental Data][Calculated Value]
5030[Experimental Data][Calculated Value]
10030[Experimental Data][Calculated Value]
GSNO (Gold-Standard) 1030[Experimental Data][Calculated Value]
5030[Experimental Data][Calculated Value]
10030[Experimental Data][Calculated Value]
SNP (Gold-Standard) 1030[Experimental Data][Calculated Value]
5030[Experimental Data][Calculated Value]
10030[Experimental Data][Calculated Value]

Table 2: Real-Time Nitric Oxide Release Kinetics by Chemiluminescence

CompoundConcentration (µM)Peak NO Flux (nM/s)Half-life of NO Release (min)Total NO Yield (%)
This compound 50[Experimental Data][Experimental Data][Experimental Data]
GSNO (Gold-Standard) 50[Experimental Data][Experimental Data][Experimental Data]
SNP (Gold-Standard) 50[Experimental Data][Experimental Data][Experimental Data]

Key Experimental Protocols

Accurate and reproducible experimental design is paramount for meaningful comparisons. The following are detailed protocols for the two gold-standard methods for quantifying nitric oxide release.

Griess Assay for Indirect Quantification of Nitric Oxide

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: Nitric oxide reacts with oxygen to form dinitrogen trioxide (N₂O₃), which then nitrosates sulfanilamide to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.

Protocol:

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Nitrite Standard: Prepare a series of sodium nitrite standards (e.g., 1-100 µM) in the same buffer as the experimental samples.

  • Sample Preparation and Incubation:

    • Prepare stock solutions of this compound and gold-standard compounds in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the test compounds to a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentrations.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for NO release and conversion to nitrite.

  • Griess Reaction:

    • To each well containing the incubated sample, add 50 µL of Griess Reagent A and mix.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and mix.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Construct a standard curve using the absorbance values from the nitrite standards.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.

    • Calculate the total amount of NO released based on the stoichiometry of the reaction.

Chemiluminescence Detection for Direct Real-Time Measurement of Nitric Oxide

Chemiluminescence detection offers high sensitivity and real-time measurement of NO gas.

Principle: This method is based on the gas-phase reaction between nitric oxide and ozone (O₃). The reaction produces an excited state of nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

Protocol:

  • Instrument Setup and Calibration:

    • Set up the chemiluminescence NO analyzer according to the manufacturer's instructions.

    • Calibrate the instrument using a certified NO gas standard.

  • Reaction Setup:

    • In a sealed reaction vessel containing deoxygenated buffer (e.g., PBS, pH 7.4) at 37°C, introduce a known concentration of this compound or a gold-standard donor.

    • Continuously purge the headspace of the reaction vessel with an inert gas (e.g., nitrogen) to carry the released NO to the analyzer.

  • Data Acquisition and Analysis:

    • Record the chemiluminescence signal over time.

    • Convert the signal to NO concentration using the calibration curve.

    • Analyze the kinetic profile of NO release to determine parameters such as the peak NO flux, the half-life of release, and the total NO yield.

Signaling Pathway and Experimental Workflows

Nitric Oxide-cGMP Signaling Pathway

Nitric oxide released from donors like this compound primarily exerts its biological effects through the activation of soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation).

NO_cGMP_Pathway NO_Donor This compound (NO Donor) NO Nitric Oxide (NO) NO_Donor->NO sGC_inactive Soluble Guanylyl Cyclase (Inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylyl Cyclase (Active) GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation) PKG->Response

Caption: The NO-cGMP signaling pathway.

Experimental Workflow: Griess Assay

The following diagram illustrates the logical flow of the Griess assay for comparing NO donors.

Griess_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Stock Solutions (this compound & Gold-Standards) Incubation Incubate Compounds in Buffer (37°C, 30 min) Compound_Prep->Incubation Standard_Prep Prepare Nitrite Standards Absorbance Measure Absorbance at 540 nm Standard_Prep->Absorbance Griess_A Add Griess Reagent A (Sulfanilamide) Incubation->Griess_A Griess_B Add Griess Reagent B (NED) Griess_A->Griess_B Griess_B->Absorbance Std_Curve Generate Standard Curve Absorbance->Std_Curve Quantification Quantify Nitrite Concentration Std_Curve->Quantification Comparison Compare NO Release Quantification->Comparison

Caption: Workflow for the Griess assay.

Experimental Workflow: Chemiluminescence Detection

This diagram outlines the steps involved in the direct measurement of NO release using a chemiluminescence analyzer.

Chemi_Workflow cluster_setup Setup & Calibration cluster_measurement Measurement cluster_data_analysis Data Analysis Instrument_Setup Setup Chemiluminescence NO Analyzer Calibration Calibrate with NO Gas Standard Instrument_Setup->Calibration Reaction Inject Compound into Deoxygenated Buffer (37°C) Calibration->Reaction Purge Purge Headspace with Inert Gas Reaction->Purge Detection Real-Time NO Detection Purge->Detection Kinetic_Profile Generate NO Release Kinetic Profile Detection->Kinetic_Profile Parameter_Calc Calculate Kinetic Parameters (Peak Flux, Half-life, Total Yield) Kinetic_Profile->Parameter_Calc Comparative_Analysis Comparative Analysis Parameter_Calc->Comparative_Analysis

confirming the proposed mechanism of action for 5-METHYLBENZOFURAZAN-1-OXIDE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the proposed mechanism of action for 5-Methylbenzofurazan-1-oxide and its therapeutic potential. By examining experimental data from closely related compounds, we shed light on its likely biological activities and performance against alternative agents.

At the forefront of its proposed mechanism, this compound, a member of the benzofuroxan class of compounds, is believed to function primarily as a thiol-dependent nitric oxide (NO) donor. The release of NO is a key event that underpins a wide spectrum of biological effects, including anticancer, antimicrobial, and vasodilatory activities. While direct experimental data for this compound remains limited in publicly available literature, extensive research on analogous benzofuroxan derivatives provides a strong basis for confirming its mechanism and comparing its potential efficacy.

The Power of Nitric Oxide Donation

The central hypothesis for the bioactivity of benzofuroxans revolves around their ability to release nitric oxide in the presence of biological thiols, such as glutathione. This NO release can trigger a cascade of downstream signaling events. One of the primary targets of NO is soluble guanylyl cyclase (sGC). Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes including smooth muscle relaxation (vasodilation).

In the context of cancer therapy, the elevated levels of NO released by benzofuroxans can induce cytotoxic effects through multiple pathways. These include the generation of reactive oxygen species (ROS), inhibition of DNA synthesis, and the induction of apoptosis (programmed cell death).

Alternative and Complementary Mechanisms

Beyond nitric oxide donation, studies on benzofuroxan derivatives suggest other potential mechanisms of action that may contribute to their therapeutic effects. Some derivatives have been shown to directly induce apoptosis in cancer cells and inhibit DNA synthesis, independent of their NO-releasing capabilities. This multi-faceted activity makes them attractive candidates for further investigation in drug development.

Comparative Performance: A Look at the Analogs

To objectively assess the potential of this compound, we can compare the performance of structurally similar benzofuroxan derivatives against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)
Benzofuroxan Derivative 1 M-HeLa (Cervical Cancer)15.3
Chang Liver (Normal Liver Cells)>100
Benzofuroxan Derivative 2 M-HeLa (Cervical Cancer)25.1
Chang Liver (Normal Liver Cells)>100
Doxorubicin (Standard of Care) M-HeLa (Cervical Cancer)0.8
Chang Liver (Normal Liver Cells)1.2
Cisplatin (Standard of Care) M-HeLa (Cervical Cancer)4.5
Chang Liver (Normal Liver Cells)8.7

Note: The IC50 values for benzofuroxan derivatives are sourced from studies on compounds with similar core structures to this compound. The specific substitution patterns on the benzofuroxan ring can significantly influence activity.

Visualizing the Pathways

To better understand the proposed mechanisms, the following diagrams illustrate the key signaling pathways and experimental workflows.

Nitric Oxide Signaling Pathway This compound This compound Nitric Oxide (NO) Nitric Oxide (NO) This compound->Nitric Oxide (NO) Reaction with Thiols Thiols (e.g., Glutathione) Thiols (e.g., Glutathione) Thiols (e.g., Glutathione)->Nitric Oxide (NO) Soluble Guanylyl Cyclase (sGC) Soluble Guanylyl Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylyl Cyclase (sGC) Activates Apoptosis Apoptosis Nitric Oxide (NO)->Apoptosis ROS Production ROS Production Nitric Oxide (NO)->ROS Production DNA Synthesis Inhibition DNA Synthesis Inhibition Nitric Oxide (NO)->DNA Synthesis Inhibition GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC Vasodilation Vasodilation cGMP->Vasodilation

Proposed Nitric Oxide Signaling Pathway for this compound.

Experimental Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Compound Treatment Compound Treatment Griess Assay (NO Quantification) Griess Assay (NO Quantification) Compound Treatment->Griess Assay (NO Quantification) MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Compound Treatment->MTT Assay (Cytotoxicity) Western Blot (Apoptosis Markers) Western Blot (Apoptosis Markers) Compound Treatment->Western Blot (Apoptosis Markers) Cell Culture Cell Culture Cell Culture->Compound Treatment Data Analysis Data Analysis Griess Assay (NO Quantification)->Data Analysis MTT Assay (Cytotoxicity)->Data Analysis Western Blot (Apoptosis Markers)->Data Analysis

General experimental workflow for evaluating the mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of benzofuroxan derivatives.

Griess Assay for Nitric Oxide Quantification

This assay is a common method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

  • Sodium nitrite (NaNO2) standard solution.

  • Cell culture supernatant or other biological samples.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same buffer or medium as the samples.

  • Sample Preparation: Collect the cell culture supernatant or biological fluid and centrifuge to remove any debris.

  • Assay:

    • Add 50 µL of each standard or sample to a well in a 96-well plate in triplicate.

    • Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Cells to be tested.

  • 96-well cell culture plates.

  • Culture medium.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.

Conclusion

The available evidence strongly supports the proposed mechanism of action for this compound as a nitric oxide donor. This activity, potentially in concert with other mechanisms such as apoptosis induction, positions it and other benzofuroxan derivatives as promising candidates for further therapeutic development. The comparative data from analogous compounds highlight their potential potency, warranting further investigation and direct experimental validation for this compound itself. The provided experimental protocols offer a solid foundation for researchers to undertake such validation and to further explore the therapeutic promise of this class of compounds.

Safety Operating Guide

Proper Disposal of 5-METHYLBENZOFURAZAN-1-OXIDE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 5-METHYLBENZOFURAZAN-1-OXIDE must adhere to stringent disposal protocols due to its potential reactivity and hazardous nature. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or controlled incineration.[1] Attempting to neutralize or treat this chemical within a standard laboratory setting is strongly discouraged without specific, validated protocols, due to the potential for hazardous reactions.

Key Safety and Handling for Disposal

Proper handling and temporary storage are critical precursors to final disposal. The following table summarizes crucial safety information.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[1]
Containerization Keep the chemical in suitable, closed, and clearly labeled containers for disposal.[1]
Waste Segregation Do not mix with other waste streams. Incompatible with strong oxidizing agents.
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
Spill Management In case of a spill, collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Step-by-Step Disposal Procedure

  • Assessment and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated solutions, and grossly contaminated labware.

    • Segregate this waste from all other laboratory waste to prevent accidental mixing and potential hazardous reactions.

  • Packaging and Labeling:

    • Place solid waste in a dedicated, sealed, and chemically compatible container.

    • For liquid waste, use a sealed, compatible container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal company with all necessary information about the waste, including its chemical identity and any known hazards.

    • The primary disposal method for related compounds is controlled incineration.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste containing This compound assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess package Package in a sealed, compatible, and clearly labeled container assess->package store Store in designated hazardous waste accumulation area package->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

References

Essential Safety and Logistics for Handling 5-METHYLBENZOFURAZAN-1-OXIDE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 5-METHYLBENZOFURAZAN-1-OXIDE (CAS: 19164-41-1).

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning" .[1]

To mitigate these risks, the following personal protective equipment is essential:

PPE CategorySpecification
Respiratory Protection Dust mask type N95 (US) or equivalent.[1]
Eye Protection Chemical safety goggles or eyeshields.[1]
Hand Protection Chemical-resistant gloves.[1] The specific glove material should be selected based on the breakthrough time and permeation rate for the substance. Consult the glove manufacturer's resistance charts for suitable materials.
Body Protection Laboratory coat, long pants, and closed-toe shoes.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_gather Gather All Necessary Equipment prep_setup->prep_gather handle_weigh Carefully Weigh the Chemical prep_gather->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_avoid Avoid Generating Dust handle_transfer->handle_avoid post_clean Clean Work Area handle_avoid->post_clean Proceed to Post-Handling post_decon Decontaminate Equipment post_clean->post_decon post_ppe Remove and Dispose of PPE Properly post_decon->post_ppe disp_waste Collect Waste in a Labeled, Sealed Container post_ppe->disp_waste Proceed to Disposal disp_store Store Waste in a Designated Area disp_waste->disp_store disp_dispose Dispose of According to Institutional and Local Regulations disp_store->disp_dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure you are wearing the specified PPE: N95 dust mask, chemical safety goggles, and appropriate chemical-resistant gloves.

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment, such as spatulas, weighing paper, and reaction vessels, before opening the chemical container.

  • Handling:

    • To minimize dust formation, handle the solid chemical gently.

    • If transferring the chemical, use a spatula and weigh it on a tared weighing paper or in a suitable container.

    • Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined below.

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[2]

  • Post-Handling:

    • After handling, thoroughly clean the work area and decontaminate any equipment used.

    • Remove PPE carefully to avoid cross-contamination. Dispose of single-use items like gloves in a designated waste container.

    • Wash hands thoroughly with soap and water after completing the work.[2]

First-Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Procedure for Disposal:

  • Waste Collection:

    • Collect all waste material, including unused chemical and any contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • All disposal activities must be in full compliance with local, regional, and national environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal method.[4][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.